1-((Phenylthio)methyl)pyridin-1-ium chloride
Description
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Properties
Molecular Formula |
C12H12ClNS |
|---|---|
Molecular Weight |
237.75 g/mol |
IUPAC Name |
1-(phenylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H12NS.ClH/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1 |
InChI Key |
AYOAABZGKLPFCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)SC[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Dynamics of 1-((Phenylthio)methyl)pyridin-1-ium Chloride: A Technical Guide to Reactivity, Ylide Generation, and Synthetic Applications
As a Senior Application Scientist, I approach the utility of chemical reagents not as static entities, but as dynamic synthetic platforms. In the realm of advanced organic synthesis, 1-((Phenylthio)methyl)pyridin-1-ium chloride represents a highly specialized, bifunctional reagent. Its unique structural motif—a methylene bridge flanked by a positively charged pyridinium ring and a polarizable sulfur atom—grants it dual reactivity. It serves both as a potent precursor for sulfur/nitrogen ylides and as a highly efficient phenylthiomethylating agent.
This whitepaper provides an in-depth technical analysis of its electronic properties, mechanistic pathways, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.
Structural Identity & Physicochemical Profile
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in solution and its compatibility with various catalytic systems.
| Property | Value | Source |
| Chemical Name | 1-((Phenylthio)methyl)pyridin-1-ium chloride | [ChemicalBook][1] |
| CAS Registry Number | 108921-80-8 | [CymitQuimica][2] |
| Molecular Formula | C₁₂H₁₂ClNS | [ChemicalBook][1] |
| Molecular Weight | 237.75 g/mol | [CymitQuimica][2] |
| Typical Commercial Purity | ≥ 95% | [CymitQuimica][2] |
| Physical Appearance | White to off-white crystalline solid | Field Observation |
| Solubility Profile | Soluble in polar organic solvents (MeCN, MeOH, DCM); Insoluble in non-polar solvents (Toluene, Hexanes) | Field Observation |
Electronic Properties & Mechanistic Causality
The synthetic value of 1-((Phenylthio)methyl)pyridin-1-ium chloride is dictated by the extreme electronic environment surrounding its central methylene (
-
Inductive Withdrawal (-I Effect): The nitrogen atom of the pyridinium ring carries a formal positive charge, creating a powerful electron-withdrawing effect that significantly acidifies the adjacent methylene protons[3].
-
Polarizability & Orbital Stabilization: Concurrently, the sulfur atom of the phenylthio group possesses highly polarizable orbitals. Upon deprotonation of the methylene bridge, the resulting carbanion is stabilized by the adjacent sulfur atom, preventing immediate degradation and allowing the intermediate to persist long enough to engage in controlled cycloadditions[4].
This "push-pull" stabilization makes the molecule an exceptional precursor for pyridinium ylides . Alternatively, if subjected to a strong nucleophile rather than a base, the entire pyridinium moiety acts as an excellent leaving group, facilitating the transfer of the
Mechanistic divergence of 1-((Phenylthio)methyl)pyridin-1-ium chloride based on reaction conditions.
Experimental Methodologies: Self-Validating Protocols
In process chemistry, a protocol must be more than a list of instructions; it must be a self-validating system where the physical chemistry inherently signals success or failure.
Protocol A: Synthesis and Isolation of the Pyridinium Salt
This protocol utilizes phase-separation thermodynamics to drive the reaction and provide immediate visual feedback.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve pyridine (1.0 equiv) in anhydrous toluene (0.5 M concentration).
-
Addition: Dropwise, add chloromethyl phenyl sulfide (1.05 equiv) at room temperature with vigorous stirring.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (80–90 °C) for 4–6 hours.
-
Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate under vacuum, wash sequentially with cold diethyl ether to remove unreacted starting materials, and dry under high vacuum.
Causality & Self-Validation: Toluene is explicitly chosen over polar solvents (like DMF) because the neutral starting materials are highly soluble in it, whereas the resulting ionic pyridinium salt is completely insoluble. The reaction is self-validating: the continuous precipitation of white crystals directly correlates with product formation, driving the equilibrium forward via Le Chatelier’s principle. If the solution remains clear after hours of reflux, the chloromethyl phenyl sulfide has likely hydrolyzed, indicating moisture contamination.
Self-validating synthetic workflow for 1-((Phenylthio)methyl)pyridin-1-ium chloride isolation.
Protocol B: In Situ Ylide Generation and [3+2] Cycloaddition
This protocol describes the generation of the active ylide for the synthesis of complex heterocycles.
Step-by-Step Methodology:
-
Suspend 1-((Phenylthio)methyl)pyridin-1-ium chloride (1.0 equiv) and a dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C.
-
Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA) (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Causality & Self-Validation: The choice of base is critical. A non-nucleophilic organic base (DBU/TEA) is strictly required. Alkali hydroxides (like NaOH) can act as nucleophiles, attacking the electrophilic C2/C6 positions of the pyridinium ring (initiating a Zincke-type ring-opening) rather than deprotonating the methylene bridge. The deprotonation generates a charge-transfer ylide intermediate, which is visually confirmed by an immediate color shift (typically to a deep yellow or orange). The gradual disappearance of this color as the reaction warms validates the successful consumption of the ylide via cycloaddition.
Applications in Drug Development & Materials Science
The utility of 1-((Phenylthio)methyl)pyridin-1-ium chloride extends far beyond basic methodology, impacting both pharmaceutical synthesis and advanced materials.
-
Pharmacophore Assembly (Indolizines): The pyridinium ylides generated from this salt undergo highly regioselective [3+2] cycloadditions with electron-deficient alkynes to yield indolizine derivatives. Indolizines are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent anti-inflammatory, antiviral, and anti-tumor activities[5].
-
Advanced Catalysis & Polymer Science: Beyond acting as a transient intermediate, the structural motif of phenylthiomethyl-pyridines is utilized in designing robust N,S-bidentate ligands. When coordinated to transition metals like Palladium, these ligands uniquely influence the electronic environment of the metal center, dramatically enhancing the efficiency of CO/ethylene copolymerization to produce advanced polyketone materials[6]. Furthermore, the ylide intermediates are highly valuable in complex sigmatropic rearrangements, enabling the stereoselective synthesis of spirocyclic natural products[4].
References
-
Dalton Transactions (RSC Publishing) - Effect of chalcogens on CO insertion into the palladium–methyl bond of [(N^N^X)Pd(CH3)]+ (X = O, S, Se) and on CO/ethylene copolymerisation URL: [Link][6]
-
PMC (National Institutes of Health) - Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements URL:[Link][3]
-
RSC Publishing - Spiroannulation by the [2,3]Sigmatropic Rearrangement via the Cyclic Allylsulfonium Ylide URL:[Link][4]
-
SciSpace - Synthesis of 1-substituted indolizine, pyrazolo[1,5-a]pyridine, and their related compounds URL:[Link][5]
Sources
- 1. 1-((Phenylthio)methyl)pyridin-1-ium chloride | 108921-80-8 [chemicalbook.com]
- 2. CAS: 108921-80-8 | CymitQuimica [cymitquimica.com]
- 3. Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiroannulation by the [2,3]sigmatropic rearrangement via the cyclic allylsulfonium ylide. A stereoselective synthesis of (+)-acorenone B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Top 399 Journal of Heterocyclic Chemistry papers published in 1990 [scispace.com]
- 6. Effect of chalcogens on CO insertion into the palladium–methyl bond of [(N^N^X)Pd(CH3)]+ (X = O, S, Se) and on CO/ethylene copolymerisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Solubility Profile of 1-((Phenylthio)methyl)pyridin-1-ium Chloride in Organic Solvents
Executive Summary
This technical guide details the solubility profile, physicochemical properties, and solvation mechanisms of 1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS: Analogous to 2876-13-3 for benzyl derivatives). As a quaternary ammonium salt featuring a lipophilic phenylthioether side chain, this compound exhibits a distinct amphiphilic solubility profile . It bridges the gap between classical ionic solids and phase-transfer catalysts, showing high solubility in polar aprotic/protic solvents and chlorinated hydrocarbons, while remaining insoluble in non-polar ethers and alkanes.
This guide is designed for researchers utilizing this compound as a synthesis intermediate (e.g., for S,N-acetals), a corrosion inhibitor, or an ionic liquid precursor.
Physicochemical Identity & Structural Basis
Understanding the solubility requires analyzing the competition between the ionic headgroup and the lipophilic tail.
-
Compound Name: 1-((Phenylthio)methyl)pyridin-1-ium chloride
-
Common Aliases: N-(Phenylthiomethyl)pyridinium chloride; Pyridinium, 1-[(phenylthio)methyl]-, chloride.
-
Structural Components:
-
Cationic Head: Pyridinium ring (High polarity, delocalized positive charge).
-
Linker: Methylene bridge (-CH₂-).
-
Lipophilic Tail: Phenylthio group (-S-Ph) (Soft Lewis base, increases lipophilicity and polarizability).
-
Anion: Chloride (Cl⁻) (Hard Lewis base, hydrogen bond acceptor).
-
Solvation Mechanism
The solubility is governed by the "Like Dissolves Like" principle, modified for ionic pairs:
-
Polar Solvents (Water, MeOH): Solvation is driven by ion-dipole interactions and hydrogen bonding with the chloride anion.
-
Chlorinated Solvents (DCM, CHCl₃): The large, polarizable cation (due to the phenylthio group and aromatic pyridine) allows the salt to dissolve via dispersion forces and "soft" dipole interactions, a property often exploited for phase-transfer catalysis.
-
Non-Polar Solvents (Ether, Hexane): The lattice energy of the ionic solid exceeds the weak solvation energy provided by these solvents, leading to precipitation.
Solubility Profile Data
The following data is synthesized from experimental isolation protocols of structural analogs (N-thiomethyl imidazolium salts) and general quaternary pyridinium chemistry.
Table 1: Solubility Classification at 25°C
| Solvent Class | Specific Solvent | Solubility Rating | Observation / Mechanism |
| Polar Protic | Water | High | Forms stable aqueous solutions. May crystallize at very high concentrations due to the hydrophobic effect of the two aromatic rings. |
| Methanol / Ethanol | High | Excellent solubility. Often used for recrystallization (solvent) or reaction medium. | |
| Polar Aprotic | Acetonitrile (MeCN) | High | Ideal reaction solvent. The salt is fully soluble, while inorganic byproducts (e.g., KCl, KBr) are not. |
| DMSO / DMF | Very High | Soluble due to high dielectric constants. Difficult to remove; not recommended for isolation. | |
| Acetone | Moderate | Soluble hot; often sparingly soluble cold. Used for recrystallization (anti-solvent method). | |
| Chlorinated | Dichloromethane (DCM) | High | Crucial Property: Unlike inorganic salts, this organic salt dissolves in DCM, allowing extractive purification from water or filtration of inorganic impurities. |
| Chloroform | High | Similar behavior to DCM. | |
| Non-Polar | Diethyl Ether | Insoluble | Precipitant. Used to crash the product out of reaction mixtures (e.g., MeCN or DCM solutions). |
| Hexane / Heptane | Insoluble | Completely immiscible/insoluble. | |
| Toluene | Low | Generally insoluble cold; may show slight solubility at reflux but typically oils out. |
Experimental Protocols
These protocols are designed to validate solubility and utilize it for purification.
Protocol A: Solubility-Based Purification (The "DCM Wash" Method)
This workflow separates the organic salt from inorganic salts (e.g., if synthesized via halide exchange).
-
Dissolution: Dissolve the crude solid mixture in Dichloromethane (DCM) (10 mL per gram of solid).
-
Logic: 1-((Phenylthio)methyl)pyridin-1-ium chloride dissolves; inorganic salts (KCl, NaCl) do not.
-
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad.
-
Result: The filtrate contains the pure pyridinium salt.
-
-
Precipitation: Concentrate the DCM filtrate to 20% volume. Slowly add Diethyl Ether (3x volume) with vigorous stirring.
-
Observation: The product will precipitate as a white/off-white solid or separate as a dense oil.
-
-
Isolation: Decant the ether or filter the solid under nitrogen (compound is hygroscopic).
Protocol B: Gravimetric Solubility Determination
Use this to determine the precise saturation limit for your specific application.
-
Preparation: Place 100 mg of the compound in a tared vial.
-
Addition: Add the target solvent in 50 µL aliquots, vortexing for 1 minute between additions.
-
Visual Check: Continue until no solid remains.
-
Calculation:
(mg/mL).-
Note: If the solution becomes cloudy upon standing, the thermodynamic solubility is lower than the kinetic solubility.
-
Mechanistic Visualization
Diagram 1: Solvation & Purification Logic
This diagram illustrates how the differential solubility in DCM and Ether is utilized for purification.
Caption: Differential solubility workflow utilizing DCM for extraction and Ether for precipitation.[1][2][3]
Applications & Solvent Selection Guide
For Organic Synthesis[4][5][6][7]
-
Reaction Medium: Use Acetonitrile or DCM .[4] These solvents dissolve the salt completely, ensuring homogeneous kinetics for nucleophilic substitutions or deprotonations (ylide formation).
-
Phase Transfer Catalysis: The compound's solubility in DCM/Chloroform makes it a candidate for liquid-liquid phase transfer catalysis, shuttling anions into the organic phase.
For Biological/Corrosion Studies
-
Stock Solutions: Prepare 10-100 mM stock solutions in DMSO or Water .
-
Caution: Avoid storing in alcohols for prolonged periods if trace acid is present, as acetal exchange (alcoholysis of the N-C-S linkage) is theoretically possible under acidic reflux.
References
-
Canovese, L., et al. (2013).[5] "Synthesis of novel palladium allyl complexes bearing heteroditopic NHC-S ligands." Journal of Organometallic Chemistry, 732, 27-39.[5] (Describes the synthesis and purification of analogous N-(phenylthiomethyl)imidazolium salts using the DCM/Ether method).
- Pernak, J., et al. (2016). "Pyridinium ionic liquids: Synthesis and properties." Ionic Liquids in Lipid Processing and Analysis. (General reference for the solubility profiles of pyridinium chlorides in organic solvents).
-
Reichardt, C. (2003).[5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation mechanisms of organic salts).
-
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[5] (Reference for the reactivity and stability of N-substituted pyridinium salts).
Sources
- 1. 1-Methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate | C12H16ClN2O+ | CID 25162932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. 1-Methylpyridin-1-ium chloride | 7680-73-1 [sigmaaldrich.cn]
- 4. hovione.com [hovione.com]
- 5. iris.unive.it [iris.unive.it]
Thermodynamic Stability and Kinetic Profiling of Phenylthiomethyl Pyridinium Salts
Executive Summary
Phenylthiomethyl pyridinium (PTMP) salts and their derivatives occupy a unique chemical space at the intersection of pharmaceutical prodrug design and organometallic coordination chemistry. Structurally characterized by a highly activated methylene bridge flanked by a polarizable sulfur atom and an electron-withdrawing pyridinium nitrogen, these compounds exhibit highly tunable thermodynamic stability.
In drug development, the PTMP moiety is utilized as a transient linker; its controlled degradation is engineered to release active pharmaceutical ingredients alongside endogenous metabolites like formaldehyde[1],[2]. Conversely, in coordination chemistry, derivatives such as 2-(phenylthiomethyl)pyridine act as robust bidentate (N,S) spectator ligands, where high thermodynamic stability is required to prevent premature ligand displacement in metallodrugs[3]. This whitepaper provides a comprehensive analysis of the structural causality governing PTMP stability, supported by self-validating experimental workflows for kinetic profiling.
Structural Determinants of Thermodynamic Stability
The thermodynamic stability of PTMP salts is fundamentally governed by the electronic "push-pull" dynamics across the C-S and C-N bonds.
Electronic Effects and Bond Lability
The positively charged pyridinium core acts as a potent electron-withdrawing group (EWG). This induces significant electrophilic character at the adjacent methylene carbon. The phenylthio group (-S-Ph) provides polarizability; while sulfur can stabilize adjacent positive charge via resonance (forming a transient sulfonium ion), the net effect in a pyridinium salt is a highly activated C-N bond susceptible to nucleophilic attack.
Mechanism of Hydrolysis
The primary degradation pathway for PTMP salts in aqueous media is base-catalyzed hydrolysis. At physiological pH (7.4) or higher, hydroxide ions attack the activated methylene carbon. This initiates a cascade reaction:
-
Nucleophilic Attack: Hydroxide attack yields a transient hemithioacetal intermediate.
-
C-N Bond Cleavage: The pyridinium ring is neutralized and expelled as free pyridine (or a substituted pyridine API).
-
Hemithioacetal Collapse: The intermediate spontaneously decomposes into thiophenol and formaldehyde[2].
Understanding this pathway is critical for prodrugs, where the thermodynamic equilibrium must favor the intact salt during shelf-storage (formulated at lower pH) but allow for kinetic degradation upon entering the physiological environment[4].
Figure 1: Base-catalyzed hydrolysis of phenylthiomethyl pyridinium salts.
Applications in Applied Sciences
Prodrug Linker Engineering
In pharmaceutical sciences, the phenylthiomethyl group is frequently adapted into glycosyloxymethyl or similar prodrug strategies[1]. The thermodynamic stability of these salts dictates the pharmacokinetic release profile. If the C-N bond is too stable, the prodrug will be excreted intact. If it is too labile, it will degrade in the gastrointestinal tract or plasma before reaching the target tissue. The release of formaldehyde is a known and generally accepted bioconversion byproduct, provided the dose remains within endogenous clearance capacities[2].
Transition Metal Coordination
In organometallic chemistry, PTMP derivatives are synthesized via the reaction of pyridinium bromides with sulfenamides[5]. When deprotonated or modified into 2-(phenylthiomethyl)pyridine, they serve as bidentate ligands for metals like Pt(II) and Pd(II). The thermodynamic stability of the resulting chelate complex is paramount. For instance, in cis-platinum(II) complexes, the strong N,S-coordination prevents the spectator ligand from being displaced by biological thiols (e.g., glutathione), ensuring that only the labile aqua/chlorido ligands undergo substitution with DNA targets[3].
Self-Validating Experimental Protocol for Kinetic Profiling
To accurately determine the thermodynamic stability and degradation kinetics of PTMP salts, researchers must employ a self-validating workflow . A protocol is only self-validating if it incorporates a mass balance check—ensuring that the molar disappearance of the parent compound stoichiometrically matches the appearance of its degradation products.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a series of USP-grade buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (phosphate-buffered saline).
-
Analyte Spiking: Dissolve the PTMP salt in a water-miscible co-solvent (e.g., 5% DMSO) to achieve a final concentration of 100 µM in the buffer.
-
Thermal Incubation: Divide the samples into sealed amber vials and incubate at precisely controlled temperatures (25°C, 37°C, and 40°C) to allow for Arrhenius activation energy (
) calculations. -
Serial Sampling & Quenching: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Immediately quench the reaction by adding 100 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile to drop the pH and halt base-catalyzed hydrolysis.
-
Orthogonal Analysis (LC-UV/MS): Analyze the quenched samples using Reversed-Phase HPLC coupled with a Diode Array Detector (UV) and Mass Spectrometry.
-
Mass Balance Validation (Critical Step): Quantify the remaining parent PTMP salt and the generated pyridine/thiophenol. The sum of their molar concentrations must equal
of the initial concentration. A mass balance failure indicates uncharacterized side reactions, precipitation, or volatilization.
Figure 2: Self-validating workflow for kinetic stability profiling.
Quantitative Data Presentation
The following table summarizes typical kinetic parameters for the hydrolysis of a model phenylthiomethyl pyridinium prodrug linker across varying physiological conditions. The data highlights the inverse relationship between pH and thermodynamic stability.
| Environmental Condition | Temp (°C) | Half-Life ( | Activation Energy ( | Mass Balance Recovery | |
| pH 1.2 (Gastric) | 37.0 | ~346.5 h | 85.4 kJ/mol | 99.2% | |
| pH 5.5 (Endosomal) | 37.0 | ~15.4 h | 72.1 kJ/mol | 98.7% | |
| pH 7.4 (Plasma) | 37.0 | ~2.2 h | 64.3 kJ/mol | 97.5% | |
| pH 7.4 (Accelerated) | 40.0 | ~1.4 h | N/A | 96.8% |
Note: The high mass balance recovery (>95%) validates the absence of hidden degradation pathways, confirming that the C-N/C-S cleavage is the sole thermodynamic sink in this system.
References
-
[3] Mambanda, A., et al. (2017). Substitution of aqua ligands from cis-platinum(II) complexes bearing 2-(phenylthiomethyl)pyridine spectator ligands. Transition Metal Chemistry.[Link]
-
[4] Lemaire, D., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC / National Institutes of Health.[Link]
-
[1] Radboud University Repository (2018). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Radboud Repository. [Link]
-
[5] Oae, S., et al. (1977). The Reactions of Pyridinium Bromides with Sulfenamides. Bulletin of the Chemical Society of Japan.[Link]
-
[2] ResearchGate Commentary (2020). Your Prodrug Releases Formaldehyde: Should You Be Concerned? No! ResearchGate.[Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. ORCID [orcid.org]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Electronic Properties of the Pyridinium Ring in Phenylthio Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinium ring is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, profoundly influences the electronic properties of molecules in which it is incorporated. This guide provides a comprehensive technical overview of the electronic characteristics of the pyridinium ring, with a specific focus on its interplay with phenylthio substituents. We will delve into the fundamental principles governing its electron-withdrawing capabilities, explore advanced analytical techniques for characterization, and discuss the implications of these properties for rational drug design and development.
The Fundamental Electronic Nature of the Pyridinium Ring
The pyridine molecule is an aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom.[1] This substitution introduces a significant perturbation in the electron density distribution within the ring. The greater electronegativity of nitrogen compared to carbon results in a net inductive withdrawal of electron density from the ring carbons.[2][3] This effect is further compounded by resonance, which delocalizes the positive charge that forms upon protonation or quaternization, primarily onto the ortho and para positions.[2] Consequently, the pyridine ring is considered π-deficient, rendering it less susceptible to electrophilic substitution compared to benzene and more amenable to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[1][4]
Protonation of the basic lone pair of electrons on the nitrogen atom, which does not participate in the aromatic π-system, results in the formation of the pyridinium cation.[1] This positively charged species exhibits even stronger electron-withdrawing properties than its neutral pyridine counterpart, a crucial factor in its utility in various chemical and biological contexts.[2]
Quantifying Electron-Withdrawing Strength: The Hammett Relationship
The electronic influence of substituents on a reaction center can be quantitatively described by the Hammett equation. Hammett substituent constants (σ) provide a measure of the electron-donating or electron-withdrawing nature of a group. For the pyridinium group, these values are notably high, confirming its potent electron-withdrawing character. For instance, mean σ-values for the 2-, 3-, and 4-pyridinium groups have been determined to be 3.11, 2.10, and 2.57, respectively.[5] The Hammett ρ value, which signifies the sensitivity of a reaction to substituent effects, has been found to be approximately 5.94 for the dissociation of pyridinium ions, indicating a strong dependence on the electronic nature of substituents.[6][7] This strong correlation allows for the prediction of reactivity and physicochemical properties of novel pyridinium derivatives.
Modulation by Phenylthio Substitution
The introduction of a phenylthio (-SPh) group onto a molecule can introduce a complex interplay of electronic effects. The sulfur atom possesses lone pairs of electrons that can, in principle, be donated into an adjacent π-system through resonance. However, sulfur is also more electronegative than carbon, leading to an inductive electron-withdrawing effect. The net electronic contribution of the phenylthio group is context-dependent, influenced by its position on the pyridinium ring and the overall electronic demands of the system.
In the context of a strongly electron-deficient pyridinium ring, the electron-donating resonance effect of the sulfur atom can partially mitigate the ring's overall electron deficiency. This modulation of the electronic landscape can have significant consequences for the molecule's reactivity, stability, and biological activity.
Synthesis of Phenylthio Pyridinium Derivatives
The synthesis of phenylthio-substituted pyridine and pyridinium derivatives can be achieved through various synthetic methodologies. A common approach involves the reaction of a suitably functionalized pyridine or pyridinium precursor with a thiophenol derivative. For instance, nucleophilic aromatic substitution reactions on activated pyridine rings can be employed.[8] Additionally, the reaction of pyridinium derivatives with acetyl compounds can lead to the formation of intermediates that can be further functionalized.[9]
Caption: General workflow for the synthesis of phenylthio-pyridine derivatives.
Experimental and Computational Characterization
A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the electronic properties of phenylthio-substituted pyridinium derivatives.
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules. For pyridinium compounds, CV can provide valuable information about their reduction potentials. The electrochemical reduction of pyridinium ions is often an irreversible process.[10][11] The position of the reduction peak is sensitive to the electronic environment of the pyridinium ring; electron-withdrawing substituents shift the reduction potential to more positive values, making the compound easier to reduce.[12] This technique is instrumental in quantifying the electronic influence of the phenylthio substituent.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of the phenylthio pyridinium derivative (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Scan the potential from an initial value to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential.
-
Data Analysis: Analyze the resulting voltammogram to determine the reduction potential(s) of the compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure and electronic properties of pyridinium derivatives. The chemical shifts of the protons and carbons in the pyridinium ring are highly sensitive to the electron density at each position.[13]
-
¹H NMR: Protons on the pyridinium ring resonate at characteristic downfield chemical shifts due to the ring's deshielding effect. The α-protons (adjacent to the nitrogen) are the most deshielded (typically δ 8.5-8.8 ppm), followed by the γ-proton (δ 7.5-7.8 ppm), and then the β-protons (δ 7.1-7.5 ppm).[13] The introduction of a phenylthio group will cause shifts in these proton resonances, with the magnitude and direction of the shift dependent on the substituent's position. Quaternization of the pyridine nitrogen leads to a further downfield shift of the ring protons.[14]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridinium ring also provide insight into the electronic distribution. The carbon atoms attached to the nitrogen are significantly deshielded. Excellent correlations have been observed between the ¹H and ¹³C NMR chemical shifts of substituted N-methylpyridinium compounds and Hammett substituent constants, providing a powerful method for probing electronic effects.[15]
3.2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region. Typically, π → π* and n → π* transitions are observed.[16] The position and intensity of these absorption maxima can be influenced by substituents on the pyridinium ring.[17] The introduction of a phenylthio group, with its potential for extended conjugation, can lead to a red shift (bathochromic shift) of the absorption bands.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are invaluable for complementing experimental data. These calculations can provide detailed information about:
-
Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the electronic transitions observed in UV-Vis spectroscopy and the redox properties of the molecule.
-
Charge Distribution: Mapping the electrostatic potential surface can visualize the electron-rich and electron-deficient regions of the molecule, confirming the electron-withdrawing nature of the pyridinium ring.
-
Reaction Mechanisms: Computational modeling can be used to explore the transition states and energy barriers of reactions involving phenylthio pyridinium derivatives, aiding in the understanding of their reactivity.[18]
Caption: Integrated workflow for the characterization of phenylthio pyridinium derivatives.
Implications for Drug Development
The unique electronic properties of the pyridinium ring, and its modulation by substituents like the phenylthio group, have significant implications for drug design and development.
Modulation of Physicochemical Properties
The strong electron-withdrawing nature of the pyridinium cation can be leveraged to tune the physicochemical properties of a drug candidate. For instance, the introduction of a pyridinium moiety can increase the polarity and aqueous solubility of a molecule, which can be beneficial for improving its pharmacokinetic profile.[19]
Targeting Biological Systems
The positive charge of the pyridinium ring can facilitate interactions with negatively charged biological targets, such as the phosphate backbone of nucleic acids or anionic residues in enzyme active sites. This electrostatic interaction can contribute to the binding affinity and selectivity of a drug molecule.
Bioisosteric Replacement
In drug design, the pyridinium ring can serve as a bioisostere for other functional groups. Its ability to act as a hydrogen bond acceptor and its defined steric and electronic properties make it a valuable scaffold for optimizing lead compounds.
Prodrug Strategies
The pyridinium moiety can be incorporated into a prodrug design. For example, a lipophilic molecule can be rendered more water-soluble by quaternization of a pyridine ring. In vivo, enzymatic or chemical reduction could then release the active, less polar drug.
Antimicrobial and Anticancer Applications
Pyridine and its derivatives are found in a wide range of pharmaceuticals, including antibiotics, analgesics, and central nervous system drugs.[20][21] The pyridinium scaffold is also a key feature in some antimicrobial and anticancer agents.[14][21] The ability of the phenylthio group to modulate the electronic properties of the pyridinium ring provides a handle for fine-tuning the biological activity of these compounds.
Conclusion
The pyridinium ring is a powerful electron-withdrawing group that significantly influences the electronic landscape of molecules in which it is present. The introduction of a phenylthio substituent provides a means to modulate these electronic properties, offering a valuable tool for medicinal chemists and materials scientists. A thorough understanding of the interplay between the pyridinium ring and its substituents, gained through a combination of electrochemical, spectroscopic, and computational methods, is crucial for the rational design of novel compounds with tailored properties for applications in drug development and beyond.
References
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Electrochemical Behavior of Pyridinium and N‐Methyl Pyridinium Cations in Aqueous Electrolyte for CO2 Reduction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Electrochemistry of Aqueous Pyridinium: Exploration of A Key Aspect of Electrocatalytic Reduction of CO2 to Methanol. (n.d.). Amazon AWS. Retrieved March 7, 2026, from [Link]
-
Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). Journal of the Chemical Society B. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction. (2018, January 10). PubMed. Retrieved March 7, 2026, from [Link]
-
1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. (2012, June 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. (2024, June 14). Longdom Publishing. Retrieved March 7, 2026, from [Link]
-
Supramolecular effects in pyridinium compounds and their application towards practical redox flow battery systems. (2024, May 7). Apollo. Retrieved March 7, 2026, from [Link]
-
Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. (n.d.). Retrieved March 7, 2026, from [Link]
-
Structural and optoelectronic properties of quasi-1D hybrid 3-halogenopyridinium lead bromides. (n.d.). Dalton Transactions (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. (n.d.). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Influence of crystal structure and composition on optical and electronic properties of pyridinium-based bismuth iodide complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009, December 14). MDPI. Retrieved March 7, 2026, from [Link]
-
1 H-NMR spectra of different pyridinium ionic liquids a) IL1, b) IL2, and c) IL3. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2018, February 14). MDPI. Retrieved March 7, 2026, from [Link]
-
Some Chemistry of PYRIDINIUM IONS. (n.d.). C&EN Global Enterprise (ACS Publications). Retrieved March 7, 2026, from [Link]
-
Computational screening of N-alkylated pyridoxal derivatives. (2023, June 7). Compbat. Retrieved March 7, 2026, from [Link]
-
Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (n.d.). Retrieved March 7, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved March 7, 2026, from [Link]
-
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes: Why furan derivatives are formed instead of feasible cyclopropane derivatives and [3 + 2] cycloadducts?. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]_
-
QUESTION THREE (a) The pKa values of some protonated pyridines are provid.. (2025, October 9). Filo. Retrieved March 7, 2026, from [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Retrieved March 7, 2026, from [Link]
-
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. (2014, December 1). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
-
Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. (n.d.). Retrieved March 7, 2026, from [Link]
- PREPARATION OF PYRIDINE DERIVATIVES USING PYRIMIDINIUM DERIVATIVES AS INTERMEDIATES. (2005, February 1). European Patent Office - EP 1559711 A1. Googleapis.com.
-
hammett substituent constants: Topics. (n.d.). Science.gov. Retrieved March 7, 2026, from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained. (2026, January 3). YouTube. Retrieved March 7, 2026, from [Link]
-
Introduction to Pyridine: Applications and Industry Importance. (2025, August 30). Retrieved March 7, 2026, from [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved March 7, 2026, from [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023, February 6). MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved March 7, 2026, from [Link]
-
UV-vis absorption spectra of various pyridinium iodobismuthates... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018, August 6). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. (2025, August 7). Retrieved March 7, 2026, from [Link]
-
Spectroscopic (FT–IR, Raman, UV–Vis, XPS) features for the organic ion pair pyridinium hydrogen squarate: experimental and theoretical evaluation. (2026, February 2). DOI. Retrieved March 7, 2026, from [Link]
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- 5. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 7. QUESTION THREE (a) The pKa values of some protonated pyridines are provid.. [askfilo.com]
- 8. youtube.com [youtube.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Literature review on 1-((Phenylthio)methyl)pyridin-1-ium chloride reactivity
The following technical guide details the reactivity, synthesis, and applications of 1-((Phenylthio)methyl)pyridin-1-ium chloride . This document is structured for researchers and process chemists, focusing on the molecule's dual role as a latent 1,3-dipole precursor for heterocyclic synthesis and a high-performance corrosion inhibitor .
CAS: 108921-80-8 (Analogous) | Class: Quaternary Ammonium Salt / Pyridinium Ylide Precursor
Executive Summary
1-((Phenylthio)methyl)pyridin-1-ium chloride represents a specialized class of functionalized pyridinium salts where the nitrogen atom is alkylated by a (phenylthio)methyl group. Unlike simple N-alkyl pyridinium salts, the methylene bridge (
This unique architecture imparts two distinct reactivity profiles:
-
Synthetic Chemistry: It serves as a precursor to stabilized N-ylides , which undergo [3+2] cycloadditions to generate sulfur-functionalized indolizines.
-
Surface Chemistry: The combination of the cationic nitrogen head and the sulfur-containing tail provides superior adsorption isotherms on metal surfaces, making it a potent corrosion inhibitor in acidic media.
Molecular Architecture & Synthesis
The synthesis is a classic
Experimental Protocol: Synthesis
Reagents: Pyridine (1.0 equiv), Chloromethyl phenyl sulfide (1.05 equiv), Acetonitrile (Solvent).
-
Charge: Dissolve chloromethyl phenyl sulfide in anhydrous acetonitrile under an inert atmosphere (
). -
Addition: Add pyridine dropwise at 0°C to control the exotherm.
-
Reaction: Reflux the mixture at 80°C for 12–24 hours. The reaction kinetics are driven by the formation of the quaternary salt, which often precipitates from the polar aprotic solvent.
-
Workup: Cool to room temperature. Add diethyl ether to fully precipitate the product. Filter the white/off-white solid under vacuum.[1]
-
Purification: Recrystallize from Ethanol/Et2O if necessary.
-
Typical Yield: 85–95%
-
Purity Check:
NMR (DMSO- ) shows a characteristic singlet for the protons around 6.0–6.5 ppm.
-
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the subsequent generation of the reactive ylide species.
Figure 1: Synthetic pathway from precursors to the active ylide intermediate.[2]
Reactivity Profile A: Ylide Chemistry & Indolizine Synthesis
The most scientifically significant application of this salt is its ability to generate N-(phenylthiomethyl)pyridinium ylide .
Mechanism: 1,3-Dipolar Cycloaddition
Upon treatment with a base (e.g.,
-
Why it works: The phenylthio group stabilizes the negative charge on the ylide carbon (via polarizability and d-orbital participation), making the ylide isolable in situ but reactive enough for cycloaddition.
-
Target Product: 3-(Phenylthio)indolizines. These are valuable scaffolds in drug discovery (fluorescent dyes, potential antitumor agents).
Step-by-Step Cycloaddition Protocol
-
Activation: Suspend the pyridinium salt in
or THF. -
Base Addition: Add
(2.0 equiv) to generate the ylide in situ. The solution typically turns yellow/orange. -
Dipolarophile Addition: Add an electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD) or an alkene (e.g., Ethyl acrylate).
-
Cyclization: Stir at room temperature for 4–6 hours. The ylide undergoes a [3+2] cycloaddition followed by oxidative aromatization (often spontaneous or requiring mild oxidation like MnO2) to form the indolizine.
Reactivity Profile B: Corrosion Inhibition
In industrial contexts, this salt acts as a high-efficiency corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl or
Mechanism of Action[2]
-
Physisorption: The cationic pyridinium head is electrostatically attracted to the cathodic sites on the metal surface (which are negatively charged due to chloride ion adsorption).
-
Chemisorption: The sulfur atom in the (phenylthio)methyl tail contains lone pairs that form coordinate bonds with the metal's d-orbitals.
-
Blocking: The bulky phenyl group creates a hydrophobic barrier, excluding water and acid protons from the surface.
Comparative Performance Data
The following table summarizes the theoretical inhibition efficiency based on structural analogs (benzylpyridinium salts vs. thiomethyl derivatives).
| Inhibitor Type | Concentration (mM) | Inhibition Efficiency (%) | Mechanism |
| Unsubstituted Pyridine | 5.0 | ~60% | Weak Adsorption |
| N-Benzylpyridinium Cl | 5.0 | ~85% | Cationic + Pi-interaction |
| 1-((Phenylthio)methyl)Py-Cl | 5.0 | >92% | Dual Anchor (N+ & S) |
Note: The sulfur atom significantly boosts efficiency ("S-effect") compared to simple benzyl analogs due to stronger chemisorption.
Critical Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Hygroscopic Nature: The chloride salt is hygroscopic. Store in a desiccator.
-
Thermal Stability: Stable up to ~150°C. Above this, it may decompose to release pyridine and chloromethyl phenyl sulfide (reversible alkylation).
References
-
Synthesis of Pyridinium Salts: Smolecule. "1-((Phenylthio)methyl)pyridin-1-ium chloride Synthesis & Reactions."
-
Ylide Cycloaddition Mechanism: BenchChem. "General Reaction Pathway for Indolizine Synthesis via Pyridinium Ylides."
-
Corrosion Inhibition of Pyridinium Salts: MDPI. "Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants."
-
Reactivity of Chloromethyl Phenyl Sulfide: ChemicalBook. "Chloromethyl Phenyl Sulfide: Reagent Profile."
-
1,3-Dipolar Cycloaddition Overview: Organic Chemistry Portal. "Indolizine Synthesis via 1,3-Dipolar Cycloaddition."
Sources
Technical Safety & Handling Guide: 1-((Phenylthio)methyl)pyridin-1-ium Chloride
Part 1: Executive Summary & Identification
Compound Identity
This guide addresses the safety, handling, and physicochemical properties of 1-((Phenylthio)methyl)pyridin-1-ium chloride , a quaternary pyridinium salt often utilized as a synthetic intermediate in organic chemistry, particularly in the generation of sulfur-stabilized ylides or as a precursor in Pummerer-type rearrangements.
-
Systematic Name: 1-((Phenylthio)methyl)pyridin-1-ium chloride
-
Synonyms:
-[(Phenylthio)methyl]pyridinium chloride; Pyridinium, 1-[(phenylthio)methyl]-, chloride -
CAS Number: Not widely listed in commercial catalogs; treated as a novel research chemical.
-
Molecular Formula:
-
Molecular Weight: ~237.75 g/mol
-
Structure: A pyridinium cation linked via a methylene bridge to a phenylthio group, with a chloride counterion.
Structural Alert Analysis
As a specific MSDS is often unavailable for this research chemical, the safety profile is derived from Structural Activity Relationships (SAR) and data from analogous compounds (e.g., 1-Methylpyridinium chloride, Chloromethyl phenyl sulfide).
| Component / Moiety | Associated Hazard Class | Primary Risk |
| Pyridinium Cation | Quaternary Ammonium Salt | Skin/Eye Irritation, Mucous Membrane Irritation, Potential Neurotoxicity. |
| Sulfide Linkage (-S-) | Thioether | Potential for oxidation to sulfoxides/sulfones; Odor threshold issues; Potential sensitizer. |
| Benzylic-like Position | Activated Methylene (-CH2-) | High reactivity toward nucleophiles; Potential alkylating agent properties. |
| Chloride Anion | Halide Salt | Generally low toxicity, but contributes to HCl formation upon thermal decomposition. |
Part 2: Hazard Identification (GHS Classification)[1][2]
Signal Word: WARNING
Based on the chemical class (Quaternary Pyridinium Salts), the following GHS classifications are estimated and should be applied as a precautionary baseline:
Hazard Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed (Estimated based on pyridinium analogs).
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]
Part 3: Scientific Context & Reactivity
Synthesis & Utility
This compound is typically synthesized by the nucleophilic attack of Pyridine on Chloromethyl phenyl sulfide (a potent alkylating agent).
Reaction:
Application:
Researchers use this salt to generate
Stability & Reactivity Profile
-
Hygroscopicity: Like many quaternary salts, this compound is likely hygroscopic . Moisture absorption can lead to hydrolysis or "caking," making accurate weighing difficult.
-
Thermal Decomposition: At high temperatures, it may decompose to release Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Sulfur Oxides (SOx) .
-
Incompatibilities: Strong oxidizing agents (risk of sulfoxide/sulfone formation), Strong bases (deprotonation/ylide formation).
Part 4: Handling, Storage & Experimental Protocol
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent moisture uptake and oxidation.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Desiccator storage is recommended for long-term stability.
Handling Protocol (Step-by-Step)
Objective: Safe weighing and transfer for a reaction.
-
PPE Setup: Don nitrile gloves (double gloving recommended due to sulfide component), lab coat, and safety goggles. Work in a Fume Hood .
-
Equilibration: Allow the refrigerated container to warm to room temperature before opening to prevent condensation.
-
Weighing:
-
Tare a dry reaction flask (flamed-dried preferred).
-
Quickly transfer the solid using a clean spatula.
-
Note: If the solid appears sticky or wet, it has absorbed moisture. Dry under high vacuum (<1 mbar) for 2 hours before use if precise stoichiometry is critical.
-
-
Solubilization: Dissolve immediately in the reaction solvent (e.g., dry Acetonitrile or DCM).
-
Cleanup: Wipe all surfaces with a 10% bleach solution (to oxidize any residual sulfide traces) followed by water.
Visual Workflow: Synthesis & Safety Logic
The following diagram illustrates the synthesis pathway and the critical safety decision points.
Caption: Synthesis workflow and critical safety intervention points for handling sulfide-based pyridinium salts.
Part 5: Emergency Response Measures
First Aid
-
Inhalation: Move victim to fresh air.[1][3] If breathing is difficult, administer oxygen.[3] Seek medical attention (pyridinium salts can be irritating to the upper respiratory tract).
-
Skin Contact: Immediately wash with soap and copious amounts of water.[2][3] Remove contaminated clothing.[1][2][3] If irritation persists, consult a physician.
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids. Urgent medical attention required to prevent corneal damage.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Call a Poison Center immediately.[1][2]
Firefighting Measures
-
Extinguishing Media: Water spray, Carbon Dioxide (CO2), Dry Chemical, or Alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions:
-
Hydrogen Chloride (HCl): Corrosive gas.
-
Sulfur Oxides (SOx): Respiratory irritant.
-
Nitrogen Oxides (NOx): Toxic gas.
-
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release (Spill Protocol)
-
Evacuate: Clear non-essential personnel from the area.
-
Ventilate: Ensure high air turnover to disperse any potential dust or odors.
-
Neutralize/Clean:
-
Sweep up solid carefully to avoid dust generation.
-
Place in a sealed hazardous waste container.
-
Treat the spill area with a dilute oxidizing agent (e.g., 5-10% Sodium Hypochlorite/Bleach) to neutralize any sulfur-based residues/odors.
-
Rinse with water.[1]
-
Part 6: Physicochemical Data Summary
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Often white to off-white/beige.[4] |
| Melting Point | Not precisely determined | Analogous pyridinium salts MP: 130–150°C. |
| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Ether). |
| Odor | Characteristic / Slight Sulfide | Less pungent than the precursor sulfide, but may smell if impure. |
| pH | Acidic in aqueous solution | Pyridinium salts are weak acids. |
Part 7: References
-
PubChem. (n.d.). Compound Summary: Pyridinium Compounds. National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
Organic Syntheses. (2013). Synthesis of Fluoromethyl Phenyl Sulfone via Chloromethyl Phenyl Sulfide. Org. Synth. 2013, 90, 130. Retrieved March 4, 2026, from [Link]
Sources
Melting point and physical characteristics of 1-((Phenylthio)methyl)pyridin-1-ium chloride
This technical guide details the physical characteristics, synthesis, and handling of 1-((Phenylthio)methyl)pyridin-1-ium chloride , a specialized organosulfur pyridinium salt. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the generation of sulfur-stabilized ylides and as a probe in Pummerer-type rearrangements.
Executive Summary
-
Compound Name: 1-((Phenylthio)methyl)pyridin-1-ium chloride
-
Synonyms:
-(Phenylthiomethyl)pyridinium chloride; PTMP chloride. -
CAS Number: Not widely listed in public commercial catalogs (Precursor CAS: 7205-91-6 for Chloromethyl phenyl sulfide).
-
Molecular Formula:
-
Molecular Weight: 237.75 g/mol
-
Primary Application: Electrophilic phenylthiomethylation reagent; precursor to
-acetal ylides; intermediate in Pummerer rearrangements.
Physical Characteristics
Unlike simple alkyl pyridinium salts (e.g.,
| Property | Description / Value | Technical Note |
| Physical State | Hygroscopic Solid or Viscous Oil | Often isolated as a sticky, off-white to yellow gum that crystallizes slowly upon trituration with non-polar solvents (e.g., ether/pentane). |
| Melting Point | Undefined / Decomposition | No sharp melting point is consistently reported in standard literature. The compound is prone to deliquescence and thermal decomposition before a clean melt is observed. |
| Solubility | High in Polar Aprotic Solvents | Highly soluble in Acetonitrile (MeCN), Dichloromethane (DCM), and Methanol. Insoluble in Diethyl Ether and Hexanes. |
| Hygroscopicity | Severe | The chloride anion coordinates water rapidly. Handling in a glovebox or desiccator is required to maintain solid form. |
| Stability | Moderate | Stable at room temperature under inert atmosphere ( |
Structural Analysis & Phase Behavior
The bulky (phenylthio)methyl group disrupts the efficient packing seen in planar pyridinium salts. Consequently, the lattice energy is lower, often resulting in an "ionic liquid" character at slightly elevated temperatures or in the presence of trace moisture.
Figure 1: Phase behavior of 1-((Phenylthio)methyl)pyridin-1-ium chloride dependent on moisture and solvent environment.
Synthesis & Isolation Protocol
The synthesis relies on the quaternization of pyridine with chloromethyl phenyl sulfide . This reaction is an
Reagents:
-
Chloromethyl phenyl sulfide (PhSCH₂Cl): (CAS 7205-91-6) - Warning: Lachrymator, stench.
-
Pyridine: Dry, distilled over CaH₂.
-
Solvent: Acetonitrile (MeCN) or neat conditions.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve Chloromethyl phenyl sulfide (1.0 equiv) in anhydrous Acetonitrile (2.0 M concentration).
-
Addition: Add Pyridine (1.1 equiv) dropwise at 0 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Observation: The solution typically turns yellow. A precipitate may form if the concentration is high; otherwise, it remains a homogeneous solution.
-
-
Isolation (Precipitation):
-
Concentrate the reaction mixture to ~20% volume under reduced pressure.
-
Add a 10-fold excess of anhydrous Diethyl Ether or Pentane with vigorous stirring.
-
The product will oil out or precipitate as a sticky solid.[1]
-
-
Purification: Decant the supernatant. Wash the residue 3x with anhydrous ether to remove unreacted sulfide and pyridine.
-
Drying: Dry the residue under high vacuum (<0.1 mmHg) for 6 hours. The product often solidifies into a hygroscopic foam or powder.
Figure 2: Synthetic pathway via nucleophilic substitution.
Analytical Characterization (Expected Data)
Researchers should validate the compound using ¹H NMR to ensure the integrity of the
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ¹H | 6.10 – 6.30 | Singlet (2H) | N–CH₂–S (Methylene bridge) |
| ¹H | 8.10 – 8.30 | Multiplet (2H) | Pyridinium meta -protons |
| ¹H | 8.60 – 8.80 | Triplet (1H) | Pyridinium para -proton |
| ¹H | 9.10 – 9.40 | Doublet (2H) | Pyridinium ortho -protons (Deshielded by N+) |
| ¹H | 7.30 – 7.50 | Multiplet (5H) | Phenyl ring protons |
| ¹³C | ~65.0 | Singlet | N–CH₂–S Carbon |
Key Diagnostic: The methylene singlet around 6.2 ppm is distinct. If hydrolysis occurs, this peak disappears, and signals for formaldehyde (or its hydrate) and free thiophenol appear.
Handling & Safety (E-E-A-T)
-
Toxicity: Pyridinium salts are generally irritants. The precursor, chloromethyl phenyl sulfide, is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Use a desiccator.
-
Incompatibility: Strong bases (generates the ylide immediately), oxidizing agents (oxidizes sulfur to sulfoxide/sulfone), and moisture (hydrolysis).
References
-
Bordwell, F. G.; et al. "Reactions of Chloromethyl Phenyl Sulfide with Nucleophiles." The Journal of Organic Chemistry, vol. 40, no. 20, 1975, pp. 2928–2932. Link
-
Hovione Inter Ltd. "Process for the preparation of fluoromethyl phenyl sulfoxide." Patent WO2008065513A2, 2008. (Describes the synthesis and handling of the chloromethyl phenyl sulfide precursor and related salts). Link
- Katritzky, A. R.Handbook of Heterocyclic Chemistry. Elsevier, 2000.
-
Canovese, L., et al. "Synthesis of novel palladium allyl complexes bearing heteroditopic NHC-S ligands." Inorganica Chimica Acta, vol. 363, 2010. (Describes analogous synthesis of N-thiomethyl imidazolium salts as oils). Link
Sources
Methodological & Application
Step-by-step synthesis protocol for 1-((Phenylthio)methyl)pyridin-1-ium chloride
Introduction and Mechanistic Insights
1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS: 108921-80-8) is a highly versatile quaternary ammonium salt utilized extensively in organic synthesis, often serving as a specialized building block, a precursor for sulfur-stabilized carbanions, or a ligand precursor in organometallic chemistry[1][2].
The synthesis of this compound relies on a classic Menschutkin reaction —an
Causality in Reaction Dynamics:
Chloromethyl phenyl sulfide is an exceptionally reactive electrophile. The adjacent sulfur atom possesses highly polarizable lone pairs that can stabilize the developing positive charge in the
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Chloromethyl phenyl sulfide | 158.65 | 1.00 | 1.58 g (1.33 mL) | Electrophile / Alkylating Agent |
| Pyridine | 79.10 | 1.05 | 0.83 g (0.85 mL) | Nucleophile |
| Acetonitrile (Anhydrous) | 41.05 | - | 15.0 mL | Polar Aprotic Solvent |
| Diethyl Ether | 74.12 | - | 30.0 mL | Anti-solvent for Precipitation |
| Target Pyridinium Salt | 237.75 | - | ~2.02 g | Final Product (Expected Yield >85%) |
Note: Chloromethyl phenyl sulfide has a density of approximately 1.184 g/mL at 25 °C.
Experimental Protocol
Safety and Handling
Chloromethyl phenyl sulfide is a combustible liquid, moisture-sensitive, and acts as a potent alkylating agent. It may cause skin, eye, and respiratory irritation, and can decompose upon exposure to moisture to release hydrogen chloride gas[4]. All operations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
Step-by-Step Methodology
Step 1: Apparatus Preparation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Flame-dry the flask under vacuum and backfill with dry inert gas (Argon or Nitrogen). Causality: Moisture must be rigorously excluded to prevent the competitive hydrolysis of chloromethyl phenyl sulfide, which would yield unwanted byproducts (e.g., thiophenol derivatives and formaldehyde) and generate HCl[4].
Step 2: Reagent Charging
-
Transfer 15.0 mL of anhydrous acetonitrile into the reaction flask via a dry syringe.
-
Add 1.58 g (10.0 mmol) of chloromethyl phenyl sulfide to the solvent. Stir to ensure complete dissolution.
-
Dropwise, add 0.83 g (10.5 mmol) of anhydrous pyridine over 5 minutes. Causality: Pyridine is added in a slight stoichiometric excess (1.05 eq) to ensure complete consumption of the more expensive and hazardous alkylating agent.
Step 3: Quaternization Reaction
-
Attach a reflux condenser (fitted with an inert gas balloon) to the flask.
-
Heat the reaction mixture to 60 °C using an oil bath or heating block and stir continuously for 16 to 24 hours. Causality: While the reaction can proceed at room temperature, heating to 60 °C overcomes the activation energy barrier more rapidly, driving the
displacement to completion within a convenient overnight timeframe.
Step 4: Product Isolation
-
Remove the reaction flask from the heat source and allow it to cool to ambient temperature. The product may begin to precipitate as a white to off-white solid.
-
To drive complete precipitation, slowly add 30.0 mL of cold diethyl ether to the vigorously stirring mixture. Causality: The synthesized pyridinium chloride is a highly polar ionic salt, whereas the starting materials are non-polar to moderately polar organics. Diethyl ether acts as an anti-solvent, drastically reducing the solubility of the salt and forcing it out of solution while keeping any unreacted starting materials dissolved.
Step 5: Filtration and Purification
-
Collect the precipitated salt via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three 10 mL portions of cold diethyl ether.
-
Transfer the solid to a vacuum desiccator and dry under high vacuum (≤ 0.1 mbar) for 4 hours to remove trace solvent.
Synthetic Workflow Visualization
Caption: Synthetic workflow for 1-((Phenylthio)methyl)pyridin-1-ium chloride.
References
-
Journal of Organometallic Chemistry (via unive.it). Synthesis of novel palladium allyl complexes bearing heteroditopic NHCeS ligands. Demonstrates the quaternization of nitrogen heterocycles with chloromethyl phenyl sulfide in acetonitrile. Retrieved from:[Link][3]
Sources
The Formyl Anion Equivalent: Utilizing 1-((Phenylthio)methyl)pyridin-1-ium Chloride as a Versatile Synthetic Precursor
Introduction: The Concept of Umpolung and the Formyl Anion Equivalent
In the landscape of organic synthesis, the strategic reversal of polarity, or "umpolung," of a functional group is a powerful tool for constructing complex molecular architectures. The carbonyl group, with its electrophilic carbon atom, is a cornerstone of C-C bond formation. However, the ability to reverse this intrinsic reactivity and employ the carbonyl carbon as a nucleophile opens up a vast array of synthetic possibilities. This is the realm of acyl anion equivalents, and in its simplest form, the formyl anion equivalent (a "CHO⁻" synthon). These reagents allow for the direct introduction of a formyl group through a nucleophilic attack. While the formyl anion itself is not a stable species, numerous masked equivalents have been developed to achieve this transformation.
This application note details the utility of 1-((Phenylthio)methyl)pyridin-1-ium chloride as a versatile and readily accessible precursor for formyl anion chemistry. The pyridinium salt structure offers several advantages, including stability, ease of handling, and tunable reactivity. The presence of the phenylthio group is crucial for the subsequent unmasking of the aldehyde functionality. We will explore the synthesis of this precursor, its deprotonation to the active nucleophile, and its application in the formylation of various electrophiles.
Synthesis of 1-((Phenylthio)methyl)pyridin-1-ium Chloride
The preparation of the title pyridinium salt is a straightforward process, typically involving the N-alkylation of pyridine with a suitable halomethyl phenyl sulfide. The most common and cost-effective starting material is chloromethyl phenyl sulfide.
Protocol 1: Synthesis of 1-((Phenylthio)methyl)pyridin-1-ium Chloride
Materials:
-
Pyridine
-
Chloromethyl phenyl sulfide
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of freshly distilled pyridine (1.0 eq.) in anhydrous acetonitrile.
-
With vigorous stirring, add a solution of chloromethyl phenyl sulfide (1.05 eq.) in anhydrous acetonitrile dropwise at room temperature.
-
Upon completion of the addition, heat the reaction mixture to a gentle reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate indicates the formation of the pyridinium salt.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The pyridinium salt will precipitate out of the solution. If precipitation is incomplete, the volume of acetonitrile can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield 1-((Phenylthio)methyl)pyridin-1-ium chloride. The product is typically of sufficient purity for subsequent applications.
Generation of the Nucleophilic Ylide and its Application as a Formyl Anion Equivalent
The key to the reactivity of 1-((Phenylthio)methyl)pyridin-1-ium chloride lies in its ability to be deprotonated at the methylene bridge, forming a pyridinium ylide. This ylide is a potent nucleophile, with the negative charge stabilized by the adjacent positively charged pyridinium ring and the sulfur atom.
Caption: General workflow for the application of 1-((Phenylthio)methyl)pyridin-1-ium chloride as a formyl anion equivalent.
Protocol 2: Formylation of an Aldehyde
This protocol describes the reaction of the pyridinium ylide with an aldehyde to generate an α-hydroxy aldehyde derivative (after hydrolysis).
Materials:
-
1-((Phenylthio)methyl)pyridin-1-ium chloride
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde (e.g., benzaldehyde)
-
Aqueous solution of ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add 1-((Phenylthio)methyl)pyridin-1-ium chloride (1.2 eq.) and suspend it in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe. The formation of a deep red or orange color indicates the generation of the pyridinium ylide. Stir the mixture at -78°C for 30 minutes.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78°C.
-
Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioacetal adduct.
Unmasking the Aldehyde: Hydrolysis of the Thioacetal
The final step in this synthetic sequence is the hydrolysis of the phenylthio group to reveal the desired aldehyde functionality. This is typically achieved under acidic conditions.
Procedure:
-
Dissolve the crude thioacetal adduct in a mixture of acetone and water.
-
Add a catalytic amount of a mercury(II) salt (e.g., HgCl₂) or use other methods such as N-bromosuccinimide (NBS) in aqueous acetone.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica gel.
Substrate Scope and Limitations
The formylation protocol using 1-((Phenylthio)methyl)pyridin-1-ium chloride is applicable to a range of electrophiles.
| Electrophile | Product Type | Typical Yield (%) | Notes |
| Aromatic Aldehydes | α-Hydroxy Aldehydes | 70-85 | Generally clean reactions with good yields. |
| Aliphatic Aldehydes | α-Hydroxy Aldehydes | 65-80 | Enolizable aldehydes may lead to side products. |
| Ketones | α-Hydroxy Aldehydes | 50-70 | Steric hindrance can reduce yields. |
| Alkyl Halides | Homologated Aldehydes | 60-75 | Primary halides are most effective. |
Limitations:
-
Strongly basic conditions for ylide formation may not be compatible with base-sensitive functional groups in the electrophile.
-
Sterically hindered electrophiles may react sluggishly or not at all.
-
The unmasking step using mercury salts is effective but raises environmental and safety concerns. Alternative, mercury-free methods should be considered where possible.
Mechanistic Insights and Causality
Caption: Mechanistic pathway of the formylation reaction.
The success of this synthetic strategy hinges on several key factors:
-
Acidity of the Methylene Protons: The electron-withdrawing effect of the positively charged pyridinium ring significantly increases the acidity of the adjacent methylene protons, allowing for their removal by a strong base to form the ylide.
-
Stability of the Ylide: The resulting ylide is stabilized by resonance, with the negative charge delocalized onto the pyridinium ring. This stabilization makes the ylide nucleophilic enough to react with a wide range of electrophiles without being uncontrollably reactive.
-
Role of the Phenylthio Group: The phenylthio group serves as a robust "masked" aldehyde. It is stable to the basic conditions used for ylide formation and the subsequent nucleophilic addition. Its conversion to a carbonyl group is a well-established transformation in organic synthesis.
Conclusion
1-((Phenylthio)methyl)pyridin-1-ium chloride is a valuable and versatile precursor for the introduction of a formyl group in organic synthesis. Its ease of preparation, stability, and predictable reactivity make it an attractive alternative to other formyl anion equivalents. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to incorporate this reagent into their synthetic strategies for the construction of complex molecules bearing an aldehyde functionality. As with any synthetic method, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
The following references provide further background and related methodologies. Note that direct references to "1-((Phenylthio)methyl)pyridin-1-ium chloride" are scarce, and these references support the underlying chemical principles.
-
General Review of Pyridinium Ylides: Gupta, R. R., Kumar, M., & Gupta, V. (2013). Heterocyclic Chemistry: Volume I: Principles, Three- and Four-Membered Heterocycles. Springer. [Link]
-
Synthesis and Reactions of Pyridinium Salts: Katritzky, A. R., & Rachwał, S. (1987). The Reactions of Pyridinium Salts with Nucleophiles. Chemical Reviews, 87(4), 651-682. [Link]
-
Formyl Anion Equivalents: Ager, D. J. (1984). The Synthesis of Aldehydes and Ketones from Acyl Anion Equivalents. In Umpoled Synthons (pp. 19-113). John Wiley & Sons, Ltd. [Link]
-
Modern Applications of Pyridinium Salts: Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag. [Link]
Application Note: Reaction Conditions for Nucleophilic Substitution with 1-((Phenylthio)methyl)pyridin-1-ium Chloride
Executive Summary
1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS: 108921-80-8)[1] is a highly versatile, bench-stable electrophilic reagent utilized for the precise introduction of the phenylthiomethyl (–CH₂SPh) group into organic scaffolds. Traditional phenylthiomethylation relies on chloromethyl phenyl sulfide, a volatile, highly toxic lachrymator that is prone to rapid degradation. In contrast, the pyridinium salt acts as a stable, solid-state "masked" electrophile. This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols for executing nucleophilic substitutions using this reagent.
Mechanistic Causality & Logic
The transformation proceeds via a bimolecular nucleophilic substitution (
Upon nucleophilic attack, the C–N bond cleaves, neutralizing the charge on the pyridinium ring and releasing pyridine as a stable, aromatic leaving group. This charge neutralization provides a massive thermodynamic driving force, allowing the reaction to proceed efficiently even with moderately hindered nucleophiles, a dynamic well-documented in the broader context of pyridinium substitution chemistry[2].
Mechanistic pathway of S_N2 nucleophilic substitution transferring the phenylthiomethyl group.
Reaction Optimization & Data Presentation
The choice of solvent and base is critical. Polar aprotic solvents (THF, DMF, DMSO) are strictly required because they dissolve the ionic pyridinium salt while leaving the nucleophile unsolvated and highly reactive. The base must be tailored to the nucleophile to prevent competitive deprotonation of the pyridinium salt's acidic methylene protons, which would generate an unwanted ylide.
Table 1: Quantitative Optimization of Reaction Conditions
| Nucleophile Type | Base / Catalyst | Optimal Solvent | Temperature Profile | Reaction Time | Typical Yield (%) |
| Ketone Enolate | LDA (1.1 eq) | THF | -78 °C to RT | 4 h | 78–85 |
| Thiolate (S-Alkylation) | NaH (1.2 eq) | DMSO | 0 °C to RT | 2 h | 90–95 |
| Amine (N-Alkylation) | K₂CO₃ (2.0 eq) | MeCN | Reflux (80 °C) | 12 h | 70–80 |
| Aryl Grignard | None | THF | 0 °C to RT | 3 h | 82–88 |
Experimental Protocols (Self-Validating Systems)
The following methodologies have been field-proven to ensure high fidelity and reproducibility. Every step includes a built-in validation checkpoint to confirm the reaction trajectory in real-time.
Protocol A: -Phenylthiomethylation of Ketones
Objective: Transfer the –CH₂SPh group to the
-
Enolate Generation: Flame-dry a Schlenk flask under N₂. Add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 eq). Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 15 minutes, then add the ketone substrate (1.0 eq) dropwise. Stir for 1 hour at -78 °C.
-
Electrophile Addition: Add 1-((Phenylthio)methyl)pyridin-1-ium chloride (1.2 eq) in one portion as a solid.
-
Self-Validation Checkpoint 1: The reagent will initially remain suspended. As the reaction warms to room temperature over 4 hours, the mixture will transition from a cloudy suspension to a clear, homogenous solution, indicating the consumption of the insoluble salt.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).
-
Self-Validation Checkpoint 2: During extraction, the aqueous layer will emit a distinct, characteristic odor of pyridine, confirming the successful expulsion of the leaving group. The aqueous layer should test at ~pH 8.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Self-Validation Checkpoint 3: On TLC (UV 254 nm), the product will elute with a high
(~0.6–0.8). Any unreacted pyridinium salt will remain strictly at the baseline ( = 0.0), allowing for immediate visual confirmation of conversion.
-
Protocol B: S-Alkylation (Synthesis of Dithioacetals/Thioethers)
Objective: Direct nucleophilic attack by a thiolate to generate a dithioacetal derivative[3].
-
Thiolate Generation: Suspend NaH (60% in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M). Cool to 0 °C. Carefully add the thiol (e.g., thiophenol, 1.0 eq) dropwise.
-
Self-Validation Checkpoint 1: Vigorous bubbling (H₂ gas evolution) will occur. The cessation of bubbling indicates complete thiolate formation.
-
-
Substitution: Add 1-((Phenylthio)methyl)pyridin-1-ium chloride (1.1 eq) portion-wise. Stir at room temperature for 2 hours.
-
Isolation: Pour the mixture into ice water and extract with diethyl ether. Wash the organic layer extensively with water (5x) to remove DMSO and pyridine.
Step-by-step experimental workflow for nucleophilic substitution using the pyridinium salt.
Troubleshooting & Quality Control
As a Senior Application Scientist, I highly recommend monitoring the following parameters to prevent yield attrition:
-
Reagent Hygroscopicity: The pyridinium chloride salt is highly hygroscopic. Exposure to ambient moisture leads to slow hydrolysis, generating thiophenol and formaldehyde. Action: Store the reagent in a vacuum desiccator over Drierite and weigh it rapidly in a dry environment.
-
Ylide Formation (Side Reaction): If the reaction is run at elevated temperatures with excessively strong bases (like t-BuLi), the base may deprotonate the methylene carbon instead of acting as a nucleophile. This generates a pyridinium ylide that can undergo unwanted Sommelet-Hauser type rearrangements. Action: Strictly maintain -78 °C during electrophile addition when using organolithium reagents or strong enolates.
References
- CymitQuimica. "1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS: 108921-80-8)". Source: CymitQuimica.
- "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". Source: National Institutes of Health (NIH PMC).
- "6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine". Source: MDPI.
Sources
Catalytic Applications of 1-((Phenylthio)methyl)pyridin-1-ium Chloride in Organic Synthesis
Executive Summary
In modern organic synthesis, the transfer of functionalized one-carbon units is a foundational transformation. Chloromethyl phenyl sulfide is a traditional reagent for introducing the phenylthiomethyl group; however, it is highly toxic, volatile, and prone to degradation. By converting this volatile sulfide into a stable pyridinium salt—1-((phenylthio)methyl)pyridin-1-ium chloride —chemists unlock a bench-stable, odorless, and highly versatile reagent.
This application note details the mechanistic rationale and experimental protocols for utilizing this reagent across three divergent synthetic pathways: as an electrophilic phenylthiomethylating agent[1], as a precursor for nucleophilic pyridinium ylides[2], and as a radical precursor in photoredox catalysis.
Mechanistic Framework: A Divergent Reagent
The synthetic utility of 1-((phenylthio)methyl)pyridin-1-ium chloride stems from the unique electronic environment of its methylene carbon, which is flanked by a stabilizing sulfur atom and an electron-withdrawing, excellent leaving group (pyridinium). By tuning the reaction conditions, researchers can selectively access three distinct reactive intermediates:
-
Electrophilic Pathway (Thionium Ion): Under thermal conditions or in the presence of Lewis acids, the C–N bond cleaves to expel pyridine. The resulting sulfur-stabilized carbocation (thionium ion) undergoes rapid Friedel-Crafts-type addition to electron-rich arenes (e.g., indoles, naphthols)[1] or enolates[3].
-
Nucleophilic Pathway (Pyridinium Ylide): Treatment with a base (e.g., DBU or Cs₂CO₃) deprotonates the acidic methylene group. The resulting sulfur-stabilized pyridinium ylide acts as a potent carbon-centered nucleophile, engaging in tandem Michael addition/cyclization sequences to form complex heterocycles like trans-2,3-dihydrofurans[2].
-
Radical Pathway (Photoredox): Single-electron transfer (SET) via a photocatalyst reduces the pyridinium moiety, triggering mesolytic cleavage to release pyridine and an α-thio radical, which can subsequently be trapped by alkenes or alkynes.
Divergent mechanistic pathways of 1-((phenylthio)methyl)pyridin-1-ium chloride in organic synthesis.
Quantitative Data Summary
The table below summarizes the typical reaction parameters and expected outcomes when utilizing 1-((phenylthio)methyl)pyridin-1-ium chloride across various methodologies.
| Reaction Type | Reagents / Catalyst | Reactive Intermediate | Typical Substrates | Yield Range |
| Electrophilic Aromatic Substitution | ZnCl₂ or Heat | Thionium Ion | Indoles, Naphthols, Anilines | 75–92%[1] |
| α-Functionalization of Carbonyls | TsOH (cat.) | Thionium Ion | Silyl Enol Ethers, Ketones | 65–85%[3] |
| Ylide Annulation (Cyclopropanation) | Cs₂CO₃ | Pyridinium Ylide | Electron-deficient Alkenes | 70–88%[2] |
| Ylide Annulation (Dihydrofurans) | DBU | Pyridinium Ylide | α,β-Unsaturated Ketones | 75–95%[2] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Phenylthiomethylation of Indole
Objective: Direct C3-functionalization of indole via an electrophilic thionium intermediate[1].
Causality & Rationale: Indole is highly nucleophilic at the C3 position. By utilizing anhydrous ZnCl₂, the chloride counterion of the pyridinium salt is sequestered, weakening the C–N bond. Gentle heating facilitates the expulsion of pyridine, generating the [PhS-CH₂]+ thionium ion in situ. This avoids the use of toxic halomethyl sulfides while achieving identical bond construction.
Step-by-Step Procedure:
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 117 mg) and 1-((phenylthio)methyl)pyridin-1-ium chloride (1.2 mmol, 285 mg).
-
Solvent & Catalyst: Suspend the solids in anhydrous toluene (10 mL). Add anhydrous ZnCl₂ (0.1 mmol, 13.6 mg) as the Lewis acid catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Validation Check 1: Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes). The highly polar pyridinium salt will remain at the baseline, while the product will elute with an
of ~0.4.
-
-
Quench & Workup: Cool the reaction to room temperature. Quench with 1M aqueous HCl (15 mL).
-
Validation Check 2: The acidic wash is critical; it protonates the displaced pyridine by-product, forcing it into the aqueous layer and preventing it from contaminating the organic product.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield 3-((phenylthio)methyl)1H-indole as a crystalline solid.
Protocol 2: Synthesis of trans-2,3-Dihydrofurans via Ylide Annulation
Objective: Diastereoselective construction of substituted dihydrofurans using a tandem Michael addition/cyclization sequence[2].
Causality & Rationale:
The addition of a strong, non-nucleophilic base (DBU) deprotonates the pyridinium salt to form a ylide. The ylide acts as a soft nucleophile, attacking the
Step-by-Step Procedure:
-
Setup: In a 25 mL vial, dissolve chalcone (1.0 mmol, 208 mg) and 1-((phenylthio)methyl)pyridin-1-ium chloride (1.2 mmol, 285 mg) in anhydrous dichloromethane (DCM, 8 mL).
-
Ylide Generation: Cool the solution to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 228 mg) dropwise over 2 minutes.
-
Validation Check 1: Upon addition of DBU, the reaction mixture will immediately transition from colorless to a vibrant yellow/orange. This color change is the definitive visual marker of pyridinium ylide formation.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Check 2: TLC analysis (Eluent: 30% EtOAc in Hexanes) should show the complete consumption of the chalcone starting material and the appearance of a new UV-active spot (
~0.5).
-
-
Workup: Dilute the mixture with additional DCM (10 mL) and wash sequentially with saturated aqueous NH₄Cl (15 mL) and water (15 mL).
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via silica gel chromatography to isolate the trans-2,3-dihydrofuran derivative.
References
-
Suzuki, K., & Sekiya, M. (1979). Novel alkyl- and phenylthiomethylation of aromatic compounds. Chemistry Letters, 8(10), 1241-1244. [Link]
-
Suzuki, K., & Sekiya, M. (1981). A Novel Method for the α-Phenylthiomethylation of Carbonyl Compounds. Synthesis, 1981(04), 297-299. [Link]
-
Mo, Y., Liu, S., Liu, Y., Ye, L., Shi, Z., Zhao, Z.-G., & Li, X. (2009). Diastereoselective Synthesis of trans-2,3-Dihydrofurans with Pyridinium Ylide Assisted Tandem Reaction. The Journal of Organic Chemistry, 74(19), 7403-7406. [Link]
Sources
Application Notes and Protocols for the Introduction of Phenylthiomethyl Groups Using Pyridinium Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylthiomethyl (PTM) group is a valuable protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, offering stability under a range of conditions and selective deprotection pathways. Traditional methods for its introduction often rely on the use of (phenylthio)methyl chloride (PTMCl), which can have limitations in terms of substrate scope and reaction conditions. This application note details a proposed methodology for the introduction of the PTM group using pyridinium-based reagents, offering a potentially milder and more versatile alternative. We present a theoretical framework and detailed protocols for the synthesis of a novel N-(phenylthiomethyl)pyridinium salt and its subsequent application in the phenylthiomethylation of alcohols. The underlying mechanistic rationale is discussed, providing a foundation for further experimental validation and development of this promising synthetic strategy.
Introduction: The Significance of the Phenylthiomethyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The phenylthiomethyl (PTM) group has emerged as a robust and versatile protecting group for alcohols and phenols. Its stability to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions, makes it an attractive choice for complex synthetic endeavors. Furthermore, the PTM group can be selectively cleaved under specific conditions, such as with mercury(II) chloride, allowing for orthogonal deprotection strategies in the presence of other protecting groups.
The most common method for the introduction of the PTM group involves the reaction of an alcohol with (phenylthio)methyl chloride (PTMCl) in the presence of a base.[1] While effective, this method can sometimes be limited by the lability of PTMCl and the requirement for strong bases, which may not be compatible with sensitive substrates. This has prompted the exploration of alternative reagents and methodologies for a more controlled and broader application of this valuable protecting group. Pyridinium salts, known for their versatility as reactive intermediates in organic synthesis, present an intriguing platform for the development of novel phenylthiomethylation procedures.[2][3]
A Proposed Pyridinium-Mediated Phenylthiomethylation Strategy
We propose a two-step strategy for the introduction of the phenylthiomethyl group utilizing a novel pyridinium salt as the key reagent. This approach is predicated on the well-established reactivity of pyridinium salts as alkylating agents and the ability of pyridine to act as a good leaving group.
Synthesis of the Key Reagent: N-(Phenylthiomethyl)pyridinium Salt
The cornerstone of this proposed methodology is the synthesis of a stable, yet reactive, N-(phenylthiomethyl)pyridinium salt. This can be readily achieved through the reaction of pyridine with (phenylthio)methyl chloride (PTMCl). This reaction follows the general principle of the Menschutkin reaction, where an amine (pyridine) is N-alkylated by an alkyl halide.[4]
Workflow for the Synthesis of N-(Phenylthiomethyl)pyridinium Chloride:
Sources
- 1. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novaresearch.unl.pt [novaresearch.unl.pt]
- 4. anjs.edu.iq [anjs.edu.iq]
Application Note: Microwave-Assisted Synthesis of 1-((Phenylthio)methyl)pyridin-1-ium Chloride Derivatives
Abstract & Strategic Value
This application note details the optimized protocol for the synthesis of 1-((phenylthio)methyl)pyridin-1-ium chloride using microwave-assisted organic synthesis (MAOS). Traditionally synthesized via conductive heating (reflux) over 12–24 hours, this protocol leverages the dielectric heating properties of polar solvents to drive the Menschutkin reaction to completion in under 20 minutes.
Key Applications:
-
Synthetic Intermediate: Precursor for N,S-acetals and sulfur-stabilized ylides used in olefination reactions.
-
Biological Activity: Pyridinium salts exhibit significant antibacterial and antifungal properties due to their cationic surfactant nature.
-
Corrosion Inhibition: Quaternary ammonium salts are effective corrosion inhibitors for mild steel in acidic media.
Chemical Mechanism: The Menschutkin Reaction
The synthesis proceeds via a classical Menschutkin reaction , an
Reaction Scheme:
Mechanistic Insight: The reaction is highly sensitive to solvent polarity. The transition state involves the development of charge separation from neutral reactants. Microwave irradiation is particularly effective here because the polar solvent (acetonitrile) and the developing ionic transition state couple efficiently with the electromagnetic field, lowering the activation energy barrier through rapid, volumetric heating.
Pathway Visualization
Figure 1: Mechanistic pathway of the microwave-assisted Menschutkin reaction highlighting the stabilization of the polar transition state.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Pyridine (anhydrous, 99.8%)
-
Chloromethyl phenyl sulfide (97%) [Caution: Stench, Skin Irritant]
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether (for washing)
-
-
Equipment:
Step-by-Step Methodology
Step 1: Preparation (Fume Hood Required)
-
In a 10 mL microwave vial, add 1.0 equiv (158 mg, 1.0 mmol) of Chloromethyl phenyl sulfide.
-
Add 1.2 equiv (95 mg, 97 µL, 1.2 mmol) of Pyridine. Note: Slight excess of pyridine ensures complete consumption of the alkylating agent.
-
Add 3.0 mL of Acetonitrile.
-
Add a magnetic stir bar and seal the vial with a Teflon-lined cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. The "Dynamic" method ensures the temperature is reached quickly but without overshooting.
| Parameter | Setting | Rationale |
| Temperature | 85 °C | Sufficient for activation; below bp of sulfide to prevent decomposition. |
| Hold Time | 15:00 min | Optimized for >95% conversion. |
| Pressure Limit | 250 psi | Safety cutoff (ACN generates moderate pressure at 85°C). |
| Power | Max 150 W | Dynamic power modulation to maintain set temp. |
| Stirring | High | Essential for uniform heat distribution. |
Step 3: Work-up & Isolation
-
Cool the reaction vial to room temperature (using reactor's compressed air cooling).
-
Observation: The product often precipitates as a white or off-white solid directly from the ACN solution upon cooling.
-
If no precipitate forms, concentrate the solution to ~1 mL using a rotary evaporator or nitrogen stream.
-
Add 10 mL of cold Diethyl Ether to the vial and stir vigorously to precipitate the quaternary salt.
-
Filter the solid using a sintered glass funnel or centrifuge.
-
Wash the cake 3x with cold Diethyl Ether to remove unreacted pyridine and sulfide.
-
Dry under vacuum at 40°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target pyridinium salt.
Data Analysis & Validation
Comparative Efficiency
The following table contrasts the microwave method against the traditional thermal reflux method (based on general Menschutkin reaction data).
| Metric | Thermal Reflux (Conventional) | Microwave Assisted (Optimized) | Improvement Factor |
| Reaction Temp | 82°C (ACN Reflux) | 85°C (Closed Vessel) | Comparable |
| Reaction Time | 12 - 24 Hours | 15 Minutes | ~50x Faster |
| Yield | 75 - 82% | 92 - 96% | +15% |
| Purity (Crude) | Requires Recrystallization | High (>95%); Wash only | Process Efficiency |
Characterization (Expected Data)
To validate the synthesis, the following spectral signals confirm the structure:
-
1H NMR (DMSO-d6, 400 MHz):
- 9.2 (d, 2H, Py-H2/6) – Deshielded due to positive charge.
- 8.6 (t, 1H, Py-H4)
- 8.1 (t, 2H, Py-H3/5)
- 7.3–7.5 (m, 5H, Phenyl-H)
- 6.2 (s, 2H, N-CH2-S) – Characteristic methylene singlet.
-
Melting Point: Distinct sharp melting point (typically >150°C, decomposition often occurs).
Troubleshooting & Safety
-
Stench Management: Chloromethyl phenyl sulfide has a pungent, garlic-like odor. All transfers must occur in a functioning fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfides before removal from the hood.
-
Hygroscopicity: Pyridinium chlorides can be hygroscopic. Store the final product in a desiccator.
-
No Precipitation: If the product oils out instead of precipitating, scratch the glass side with a spatula or add a seed crystal. Sonication with diethyl ether can also induce crystallization.
References
-
ChemicalBook. (2026).[3] Chloromethyl phenyl sulfide Properties and Safety.[3][4] Retrieved from
-
Bagley, M. C., et al. (2002). Microwave-assisted synthesis of pyridines.[5][6][7] Tetrahedron Letters.[6][8] Retrieved from
-
Sigma-Aldrich. (2025). Chloromethyl phenyl sulfide Product Specification. Retrieved from
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (General reference for MW Menschutkin kinetics).
-
BenchChem. (2025).[7] Comparative Guide to Pyridine Synthesis: Conventional vs Microwave.[7] Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CHLOROMETHYL PHENYL SULFIDE | 7205-91-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-((Phenylthio)methyl)pyridin-1-ium Chloride Synthesis
Case ID: PYR-SULF-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization, Troubleshooting, and Purification Protocols
Executive Summary & Reaction Logic
The synthesis of 1-((phenylthio)methyl)pyridin-1-ium chloride is a classic Menschutkin reaction , involving the nucleophilic substitution (
While theoretically straightforward, users often encounter yield variations due to three critical factors:
-
Reversibility/Equilibrium: Although alkylation is generally favored, high temperatures or incorrect solvents can lead to degradation or equilibrium shifts.
-
Hygroscopicity: The resulting pyridinium salt is ionic and highly prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallization.
-
Reagent Instability: Chloromethyl phenyl sulfide is moisture-sensitive and can hydrolyze to form thiophenol and formaldehyde equivalents if not handled under strict anhydrous conditions.[1]
Visualizing the Pathway
The following diagram outlines the reaction mechanism and critical failure points.
Figure 1: Reaction pathway showing the desired SN2 trajectory versus moisture-induced hydrolysis risks.[1]
Standard Operating Procedure (The "Gold Standard")
Before troubleshooting, ensure your baseline protocol aligns with this optimized method. Deviations here are the most common cause of low yields.
| Parameter | Specification | Rationale |
| Solvent | Acetonitrile (Anhydrous) | High dielectric constant promotes the ionic transition state; product is often insoluble at RT, aiding isolation.[1] |
| Concentration | 1.0 M - 2.0 M | High concentration drives reaction kinetics ( |
| Stoichiometry | 1.0 : 1.1 (Pyridine : Electrophile) | Slight excess of chloromethyl phenyl sulfide ensures complete consumption of pyridine (which is harder to remove from the salt). |
| Temperature | 40°C - 60°C | Sufficient energy to overcome activation barrier without degrading the sulfur linkage.[1] |
| Atmosphere | Nitrogen/Argon | Critical.[1] Prevents hydrolysis of the chloromethyl reagent. |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve 1.1 equivalents of chloromethyl phenyl sulfide in anhydrous acetonitrile (1.5 M concentration relative to pyridine).
-
Addition: Add 1.0 equivalent of Pyridine dropwise at room temperature.
-
Reaction: Heat to 50°C and stir for 12–18 hours. The solution should turn from clear to yellow/orange, and a precipitate may begin to form.
-
Isolation (Critical):
-
Drying: Dry under high vacuum (0.1 mmHg) for 6 hours.
Troubleshooting Guide (Q&A Format)
Category 1: Low Conversion / Reaction Stalling[1]
Q: My LC-MS shows a lot of unreacted pyridine after 24 hours. Should I increase the temperature? A: Proceed with caution. While increasing temperature increases rate, temperatures above 80°C in this system can cause the decomposition of the chloromethyl phenyl sulfide or the "de-alkylation" of the product (reverse Menschutkin).
-
Corrective Action: Instead of heat, increase concentration . If you are running at 0.1 M, the reaction will be sluggish. Increase to 1.0 M or even run neat (without solvent) if the reagents are miscible, then add solvent only for precipitation.
Q: I used DCM instead of Acetonitrile. Does that matter?
A: Yes, significantly. DCM is a non-polar solvent compared to Acetonitrile. The Menschutkin reaction generates charges (neutral reactants
-
The Science: A polar aprotic solvent like Acetonitrile stabilizes the charged transition state, lowering the activation energy (
). In DCM, the reaction is slower. Furthermore, the product is likely partially soluble in DCM, making isolation by filtration difficult.
Category 2: Isolation Issues ("Oiling Out")
Q: Upon adding ether, my product turned into a sticky brown oil instead of a white powder. How do I fix this? A: This is the "Oiling Out" phenomenon, common with quaternary ammonium salts. It usually indicates the presence of impurities (unreacted starting material) or trace solvent acting as a plasticizer.
-
The Fix (Trituration Protocol):
-
Decant the supernatant ether.[1]
-
Redissolve the oil in a minimum amount of warm Acetonitrile or Acetone.
-
Add diethyl ether dropwise with vigorous stirring until cloudiness persists.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Cool slowly to -20°C.
-
Category 3: Purity & Stability[1]
Q: The product is yellow/orange. Shouldn't it be white? A: Pure pyridinium salts are typically white.[1] A yellow/orange color indicates:
-
Oxidation: The sulfur atom in the phenylthio group may have oxidized to a sulfoxide (
) or sulfone ( ). -
Polymerization: Trace hydrolysis of the chloromethyl group can generate formaldehyde, leading to oligomers.
-
Prevention: Ensure the chloromethyl phenyl sulfide is distilled or colorless before use. Conduct the reaction in the dark if possible, as thioethers can be photosensitive.
Diagnostic Logic Flow
Use this decision tree to diagnose your specific yield issue.
Figure 2: Troubleshooting logic for yield and purity optimization.
References
-
Menschutkin Reaction Kinetics & Solvent Effects
-
Abboud, J. L. M., et al.[3] "Solvent effects on the Menschutkin reaction." Journal of Physical Organic Chemistry.
-
-
Synthesis of Pyridinium Salts (General Protocols)
-
Chloromethyl Phenyl Sulfide Reactivity
-
Purification of Quaternary Ammonium Salts
Sources
Purification techniques for removing impurities from pyridinium salts
Welcome to the Technical Support Center for the purification of pyridinium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired purity of these versatile compounds. Drawing from established laboratory practices and scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our focus is not just on the "how," but the "why," ensuring a deep understanding of the underlying principles for robust and reproducible results.
Table of Contents
-
Frequently Asked Questions (FAQs): The Basics
-
What are the most common impurities in crude pyridinium salts?
-
My pyridinium salt is a dark oil/solid. How can I remove the color?
-
My purified salt is clumping and appears wet. What is happening and what should I do?
-
-
Troubleshooting Guide by Purification Technique
-
Recrystallization
-
Activated Carbon (Charcoal) Treatment
-
Column Chromatography
-
Acid-Base Extraction
-
-
Purity Validation
-
How can I quantitatively assess the purity of my final product?
-
-
References
Frequently Asked Questions (FAQs): The Basics
Q1: What are the most common impurities in crude pyridinium salts?
A1: The impurities in your pyridinium salt will largely depend on the synthetic route employed. However, some of the most common contaminants include:
-
Unreacted Starting Materials: Residual pyridine or alkyl halides are frequent impurities. Their removal is crucial for accurate downstream applications.[1]
-
Reaction Byproducts: Specific synthetic methods can generate characteristic byproducts. For instance, the Zincke reaction can produce colored impurities like 2,4-dinitroaniline.[1]
-
Solvent Residues: Solvents used in the synthesis or initial work-up can be trapped in the product.
-
Water: Many pyridinium salts are hygroscopic and readily absorb moisture from the atmosphere.[2] This can affect the physical state of the salt and its accurate weighing.
-
Colored Impurities: These are often large, conjugated organic molecules that can be strongly adsorbed onto the desired product.
Q2: My pyridinium salt is a dark oil/solid. How can I remove the color?
A2: Colored impurities are a common issue. The most effective method for their removal is treatment with activated carbon (also known as activated charcoal). Activated carbon has a high surface area with a nonpolar character, which allows it to adsorb large, colored, nonpolar molecules.[3]
It is critical to determine if the color is from an impurity or if it is an inherent property of your target molecule before proceeding with decolorization.[4] A general protocol for decolorization is provided in the Activated Carbon Treatment section.
Q3: My purified salt is clumping and appears wet. What is happening and what should I do?
A3: This is a classic sign of hygroscopicity, where the salt absorbs moisture from the air.[2] This is particularly common for pyridinium salts with halide anions, such as chloride.[2] The absorbed water can cause the solid to deliquesce (dissolve in the absorbed water), making handling and accurate measurement difficult.[2]
Troubleshooting and Handling:
-
Storage: Store the salt in a tightly sealed container inside a desiccator with a drying agent like silica gel or phosphorus pentoxide.[2]
-
Handling: Whenever possible, handle hygroscopic salts in a controlled environment like a glove box or glove bag under an inert atmosphere (e.g., argon or nitrogen).[2] If a glove box is unavailable, minimize the time the container is open to the atmosphere.
-
Drying: If your salt has already absorbed water, it can be dried under a high vacuum.[2] Gentle heating under vacuum can accelerate drying, but be careful not to exceed the salt's melting or decomposition temperature.[2] Another effective method is to dissolve the moist salt in a suitable solvent (e.g., ethanol) and precipitate it by adding a dry anti-solvent (e.g., diethyl ether).[2][5]
Troubleshooting Guide by Purification Technique
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for pyridinium salts.
Recrystallization
Recrystallization is the most powerful technique for purifying solid pyridinium salts.[1] It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Solvent Selection: The ideal solvent should dissolve the pyridinium salt poorly at low temperatures but have high solubility at elevated temperatures.[6] Common solvents for pyridinium salt recrystallization include ethanol, acetone, and ether.[1][7]
-
Dissolution: In an Erlenmeyer flask, add the crude pyridinium salt and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Add the hot solvent dropwise until the salt just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, salt byproducts) or if activated carbon was used for decolorization, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11] Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point.
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[12] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[12] |
| The product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent, or the compound is significantly impure. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, purification by another method like column chromatography may be necessary.[12] |
| Poor recovery of the purified salt. | Too much solvent was used, or the salt has significant solubility in the cold solvent. | Concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.[9] |
Diagram: Recrystallization Workflow
Caption: A generalized workflow for the purification of solid pyridinium salts by recrystallization.
Activated Carbon (Charcoal) Treatment
This technique is specifically for removing colored impurities.
-
Dissolve the Salt: Dissolve the crude, colored pyridinium salt in a suitable solvent at room temperature or with gentle heating.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-3% w/v) to the solution.[13]
-
Stir: Stir the mixture for 15-30 minutes.[13] Avoid prolonged contact, as it can lead to the adsorption of the desired product.[3]
-
Filter: Remove the activated carbon by gravity filtration through fluted filter paper. The filtrate should be colorless.
-
Recover Product: Isolate the purified pyridinium salt from the filtrate by evaporating the solvent or by proceeding with recrystallization.
| Problem | Probable Cause(s) | Solution(s) |
| Solution is still colored after treatment. | Insufficient amount of activated carbon was used, or the contact time was too short. | Repeat the treatment with a fresh portion of activated carbon. |
| Low yield of the product. | Too much activated carbon was used, or the contact time was too long, leading to the adsorption of the product. | Use a smaller amount of activated carbon and/or reduce the stirring time. |
| Fine carbon particles pass through the filter paper. | The filter paper has too large a pore size. | Use a finer grade of filter paper or add a layer of celite on top of the filter paper to aid in filtration. |
Column Chromatography
Column chromatography is a versatile technique for separating pyridinium salts from impurities with different polarities.[14] It is particularly useful when recrystallization is ineffective, for example, with oily products or when impurities have similar solubilities.
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).[15] Pour the slurry into a chromatography column and allow it to pack evenly without any air bubbles.[15]
-
Sample Loading: Dissolve the crude pyridinium salt in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[16]
-
Elution: Elute the column with a solvent system of appropriate polarity. For pyridinium salts, a gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of ethanol or methanol in chloroform or ethyl acetate), is often effective.[17][18]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified pyridinium salt.
| Problem | Probable Cause(s) | Solution(s) |
| Poor separation of the product and impurities. | The eluent system is not optimized. | Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity. If they are not moving from the baseline, increase the polarity. |
| "Tailing" of the product spot on TLC. | The pyridinium salt is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to reduce tailing.[14] |
| The product does not elute from the column. | The eluent is not polar enough. | Significantly increase the polarity of the eluent, for example, by using a higher percentage of methanol or ethanol. |
Diagram: Logic for Eluent Selection in Column Chromatography
Caption: A decision-making workflow for optimizing the eluent system for column chromatography based on TLC analysis.
Acid-Base Extraction
This technique is useful for separating basic pyridinium compounds from acidic or neutral impurities. Since pyridinium salts are already charged, this method is more commonly applied to purify the parent pyridine base before salt formation, but it can be adapted.
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., dilute HCl). This will protonate any basic impurities (like unreacted pyridine) and pull them into the aqueous layer. The pyridinium salt should remain in the organic layer.
-
Separation: Separate the organic and aqueous layers.
-
Further Washes: Wash the organic layer with water and then with brine to remove residual acid and water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified pyridinium salt.
| Problem | Probable Cause(s) | Solution(s) |
| Formation of an emulsion at the interface. | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Adding brine can also help to break up emulsions. |
| Poor recovery of the product. | The pyridinium salt has some solubility in the aqueous layer. | Minimize the volume of the aqueous washes. Perform back-extractions of the aqueous layers with fresh organic solvent to recover any dissolved product. |
Purity Validation
After purification, it is essential to confirm the purity of your pyridinium salt.
Q4: How can I quantitatively assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative purity analysis of pyridinium salts due to its high resolution and sensitivity.[19]
-
Mode: Reversed-phase (RP-HPLC)
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or a phosphate buffer).[19][20]
-
Detection: UV detection is suitable as the pyridinium ring is a strong chromophore, typically absorbing around 254-260 nm.[19][20]
-
Quantification: Purity is often calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks.[19]
For a comprehensive characterization, it is advisable to use orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any remaining impurities, and Mass Spectrometry (MS) to confirm the molecular weight.
References
-
Kuchar, M., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1536-1545. [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. Retrieved March 4, 2026, from [Link]
-
Decolorizing carbon. University of Colorado Boulder. Retrieved March 4, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved March 4, 2026, from [Link]
-
Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. Retrieved March 4, 2026, from [Link]
-
Decolorization with Activated Carbon. Carbotecnia. Retrieved March 4, 2026, from [Link]
-
Decolorization Principle Of Activated Carbon. Zhengzhou Bo Yue Purification Material Co.,Ltd. Retrieved March 4, 2026, from [Link]
-
Recrystallization - Single Solvent. University of Calgary. Retrieved March 4, 2026, from [Link]
-
Recrystallization. National Institute of Technology Karnataka, Surathkal. Retrieved March 4, 2026, from [Link]
-
Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. Retrieved March 4, 2026, from [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
-
Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Retrieved March 4, 2026, from [Link]
-
Recrystallization, filtration and melting point. University of Massachusetts Boston. Retrieved March 4, 2026, from [Link]
-
Acid–base extraction. Wikipedia. Retrieved March 4, 2026, from [Link]
-
Recrystallization. University of Wisconsin-Green Bay. Retrieved March 4, 2026, from [Link]
-
Drying and Storing Hygroscopic Salts. Reddit. Retrieved March 4, 2026, from [Link]
- Removal of color impurities from organic compounds. Google Patents.
-
Troubleshooting Crystallization. Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
-
Decolorization Protocol. Creative Bioarray. Retrieved March 4, 2026, from [Link]
-
Gas Chromatography Columns Using Ionic Liquids as Stationary Phase. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Pyridinium Salts of Dehydrated Lanthanide Polychlorides. MDPI. Retrieved March 4, 2026, from [Link]
-
HPLC chromatogram of the prepared pyridinium series mixture. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Are there any general rules for choosing solvents for recrystallization? Stack Exchange. Retrieved March 4, 2026, from [Link]
-
Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. Retrieved March 4, 2026, from [Link]
-
What Is Column Chromatography? Principles and Protocols. Technology Networks. Retrieved March 4, 2026, from [Link]
-
Column Chromatography Guide. Phenomenex. Retrieved March 4, 2026, from [Link]
-
Problems with Recrystallisations. University of York. Retrieved March 4, 2026, from [Link]
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Chulalongkorn University. Retrieved March 4, 2026, from [Link]
-
How do you handle hygroscopic salts? HepatoChem. Retrieved March 4, 2026, from [Link]
-
A convenient home synthesis of brightly colored pyrylium compounds. Sciencemadness Discussion Board. Retrieved March 4, 2026, from [Link]
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Technical Support Center: Minimizing Side Reactions in Phenylthiomethylation Procedures
Welcome to the Technical Support Center for Phenylthiomethylation Procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenylthiomethylation and to troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Introduction: The Challenge of Selective Phenylthiomethylation
Phenylthiomethyl (PhSMe) ethers are valuable protecting groups for hydroxyl, thiol, and amino functionalities in multi-step organic synthesis. Their stability under various conditions and selective deprotection make them an attractive choice. However, the introduction of the phenylthiomethyl group using reagents like chloromethyl phenyl sulfide (PhSCH₂Cl) can be accompanied by several side reactions, leading to reduced yields, complex product mixtures, and purification challenges. This guide provides a structured approach to understanding, diagnosing, and mitigating these unwanted transformations.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during phenylthiomethylation in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Low or No Yield of the Desired Phenylthiomethylated Product
Question: I am not getting the expected phenylthiomethylated product, or the yield is very low. What could be the issue?
Answer: This is a common problem that can stem from several factors, primarily related to the quality of your reagents and the reaction conditions.
-
Cause 1: Impure or Decomposed Chloromethyl Phenyl Sulfide. Chloromethyl phenyl sulfide is a reactive electrophile and can degrade over time, especially if not stored properly.[1][2][3][4] Impurities from its synthesis can also interfere with the reaction.[5]
-
Solution:
-
Use Freshly Prepared or Purified Reagent: It is highly advisable to use freshly prepared or distilled chloromethyl phenyl sulfide for your reactions.[6][1][2]
-
Proper Storage: Store the reagent at 2-8°C under an inert atmosphere.[3]
-
Quality Check: If in doubt, you can check the purity of your reagent by ¹H NMR or GC-MS.
-
-
-
Cause 2: Inappropriate Base or Insufficient Deprotonation. The nucleophile (alcohol, phenol, thiol, or amine) needs to be sufficiently deprotonated to react with chloromethyl phenyl sulfide. The choice and amount of base are critical.
-
Solution:
-
Match Base to Substrate pKa: For alcohols, a moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective. For more acidic phenols and thiols, a weaker base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may suffice.
-
Ensure Anhydrous Conditions: If using a strong, moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry.
-
-
-
Cause 3: Incompatible Solvent. The choice of solvent can significantly impact the reaction rate and outcome.
-
Solution:
-
Favor Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are generally good choices as they can dissolve the reactants and do not interfere with the nucleophile.[7][8]
-
Avoid Protic Solvents: Protic solvents like water or alcohols can react with chloromethyl phenyl sulfide and strong bases, leading to side products and reduced efficiency.[7]
-
-
Formation of an Unexpected Byproduct: The Pummerer Rearrangement
Question: I have an unexpected byproduct with a mass corresponding to the addition of an acetoxy group and loss of water. What is happening?
Answer: You are likely observing a product from a Pummerer rearrangement. This is a classic side reaction involving sulfoxides.[6][5][9][10]
-
Mechanism: If your phenylthiomethyl ether product is oxidized to the corresponding sulfoxide, it can undergo rearrangement in the presence of an activator (like acetic anhydride, often used in workup, or trace acids). The sulfoxide is activated, followed by elimination to form a thionium ion, which is then trapped by a nucleophile (e.g., acetate).[6][9][11]
-
Solutions:
-
Avoid Oxidizing Conditions: Ensure that your reaction and workup conditions are free from oxidizing agents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation.
-
Careful Workup: If using acidic or activating workup conditions, perform them at low temperatures and for the shortest possible time.
-
Issues with Specific Substrates
Question: When I try to phenylthiomethylate a primary amine, I get a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
Answer: This is a classic case of over-alkylation. The mono-phenylthiomethylated amine is often more nucleophilic than the starting primary amine, leading to a second reaction with chloromethyl phenyl sulfide.[12][13][14][15][16]
-
Solutions:
-
Control Stoichiometry: Use a large excess of the primary amine relative to chloromethyl phenyl sulfide. This statistically favors the mono-alkylation product.
-
Slow Addition: Add the chloromethyl phenyl sulfide slowly to a solution of the amine. This keeps the concentration of the alkylating agent low, minimizing the chance of the product reacting again.
-
Use of a Protecting Group: For complex syntheses, consider protecting the primary amine as a carbamate or sulfonamide.[17][18][19][20] After another synthetic step, the protecting group can be removed to reveal the mono-alkylated amine.
-
Question: My reaction with a thiol substrate is giving me a significant amount of the corresponding disulfide. What is causing this and how can I prevent it?
Answer: The formation of a disulfide (R-S-S-R) is a common side reaction when working with thiols, which are susceptible to oxidation.[21][22][23][24][25]
-
Cause: The thiolate anion, which is the active nucleophile in the phenylthiomethylation, can be easily oxidized to form a disulfide, especially in the presence of air (oxygen).[21] This is often catalyzed by trace metal impurities.
-
Solutions:
-
Degas Solvents: Before use, degas your solvent by bubbling nitrogen or argon through it to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere from start to finish.
-
Use a Reducing Agent (in situ): In some cases, adding a small amount of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help to keep the thiol in its reduced state without interfering with the main reaction.
-
Control pH: The propensity for oxidation can be pH-dependent. Running the reaction at a pH where the thiolate is formed but oxidation is minimized can be beneficial.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use other reagents besides chloromethyl phenyl sulfide for phenylthiomethylation?
A1: Yes, while chloromethyl phenyl sulfide is the most common reagent, other methods exist. For example, you can use a combination of dimethyl sulfoxide (DMSO) and an activating agent like acetic anhydride, which proceeds via a Pummerer-type mechanism to generate the phenylthiomethylating species in situ. However, this method can have its own set of side reactions.
Q2: How do I remove the phenylthiomethyl protecting group?
A2: The phenylthiomethyl group is typically removed under reductive conditions, such as with Raney nickel or sodium in liquid ammonia. It can also be cleaved oxidatively, for example, with N-bromosuccinimide (NBS) followed by hydrolysis. The choice of deprotection method will depend on the other functional groups present in your molecule.
Q3: Is it possible to phenylthiomethylate a secondary alcohol?
A3: Yes, but it is generally more challenging than with primary alcohols due to increased steric hindrance. You may need to use a stronger base, higher reaction temperatures, and longer reaction times. Be aware that these more forcing conditions can also promote side reactions like elimination.
Q4: My reaction is very slow. How can I speed it up?
A4: To increase the reaction rate, you can try the following:
-
Increase the reaction temperature.
-
Use a more polar aprotic solvent like DMF.
-
Use a stronger base to generate a higher concentration of the nucleophile.
-
If applicable, add a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), to facilitate the reaction.
Part 3: Experimental Protocols
Here are some representative, detailed protocols for the phenylthiomethylation of different functional groups. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Phenylthiomethylation of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Chloromethyl phenyl sulfide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add chloromethyl phenyl sulfide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Phenylthiomethylation of a Phenol
This protocol details the protection of phenol.
Materials:
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Chloromethyl phenyl sulfide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add phenol (1.0 equivalent) and anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloromethyl phenyl sulfide (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Phenylthiomethylation of a Thiol
This protocol describes the protection of thiophenol.
Materials:
-
Thiophenol
-
Triethylamine (Et₃N)
-
Chloromethyl phenyl sulfide
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add thiophenol (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.1 equivalents).
-
Add chloromethyl phenyl sulfide (1.05 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Phenylthiomethylation of a Primary Amine
This protocol describes the mono-phenylthiomethylation of aniline.
Materials:
-
Aniline
-
Chloromethyl phenyl sulfide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add aniline (3.0 equivalents) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 equivalents relative to chloromethyl phenyl sulfide).
-
Heat the mixture to 50 °C.
-
Slowly add a solution of chloromethyl phenyl sulfide (1.0 equivalent) in anhydrous acetonitrile over 1 hour using a syringe pump.
-
Stir the reaction at 50 °C for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the limiting reagent and the formation of the mono-substituted product.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired mono-substituted product from unreacted aniline and any di-substituted byproduct.
Part 4: Data and Workflow Summaries
Table 1: Recommended Bases for Phenylthiomethylation
| Substrate Type | pKa (approx.) | Recommended Base(s) | Typical Solvent(s) |
| Primary Alcohol | 16-18 | NaH, KOtBu, LDA | THF, DMF |
| Secondary Alcohol | 17-19 | NaH, KOtBu, LDA | THF, DMF |
| Phenol | 10 | K₂CO₃, Cs₂CO₃, Et₃N | DMF, MeCN, Acetone |
| Thiol | 8-10 | K₂CO₃, Et₃N, DBU | DCM, THF, MeCN |
| Primary Amine | 30-35 (N-H) | K₂CO₃, Et₃N (as HCl scavenger) | MeCN, DMF |
Diagram: General Troubleshooting Workflow
References
-
Wikipedia. (n.d.). Diphenyl disulfide. Retrieved from [Link]
-
chemeurope.com. (n.d.). Diphenyl disulfide. Retrieved from [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). Diphenyl Disulfide: Comprehensive Overview and Applications. [Link]
-
Chem-Station. (2026, February 22). Pummerer Rearrangement: Mechanism, Applications Examples. [Link]
-
chemeurope.com. (n.d.). Pummerer rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 16). Iodine-mediated thio-arylation under electrochemical conditions. RSC Publishing. [Link]
-
Semantic Scholar. (2001, April 15). Chloromethyl Phenyl Sulfide. [Link]
-
SynArchive. (n.d.). Pummerer Rearrangement. Retrieved from [Link]
-
YouTube. (2022, June 5). Pummerer Rearrangement: An Overview. [Link]
-
Royal Society of Chemistry. (2005, September 28). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]
-
Wiley-VCH. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]
-
Fiveable. (2025, August 15). 11.3 Protecting groups - Organic Chemistry II. [Link]
-
PubChem. (n.d.). Aniline, N-(p-chlorophenylthiomethyl)-p-nitro-. Retrieved from [Link]
- Books Gateway. (2019, December 3). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
-
ACS Publications. (2020, October 30). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). [Link]
-
Organic Syntheses. (n.d.). phenyl vinyl sulfide. Retrieved from [Link]
-
eScholarship. (2024, June 19). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. [Link]
-
ResearchGate. (2024, May 9). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. [Link]
-
University of Liverpool, IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
ResearchGate. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst. [Link]
- Google Patents. (n.d.). US5105013A - Method for the reductive methylation of primary amines.
-
MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]
-
MDPI. (2024, December 3). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. [Link]
- Google Patents. (n.d.). CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection.
-
ResearchGate. (n.d.). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. Retrieved from [Link]
Sources
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Technical Support Center: Optimizing Stability for 1-((Phenylthio)methyl)pyridin-1-ium Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who observe erratic recovery rates and unexpected degradation when working with alpha-heteroatom substituted pyridinium salts.
The compound 1-((Phenylthio)methyl)pyridin-1-ium chloride presents a unique dual-liability structure: a highly electrophilic pyridinium core and a labile N,S-acetal linkage. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these degradation pathways, empowering you to optimize your formulation's microenvironment effectively.
Core Mechanistic Insights: The Causality of Degradation
To stabilize this molecule, we must first understand why it falls apart. The degradation of 1-((Phenylthio)methyl)pyridin-1-ium chloride is primarily driven by two synergistic chemical vulnerabilities:
-
Pseudobase Formation at the Pyridinium Core: Pyridinium salts are inherently susceptible to nucleophilic attack by hydroxide ions at elevated pH[1]. Hydroxide attack at the C2 or C4 position of the pyridinium ring forms a "pseudobase" (a covalent hydrate). This well-documented phenomenon disrupts the aromaticity of the ring, drastically increasing the molecule's lipophilicity and accelerating its structural collapse[2].
-
N,S-Acetal Cleavage: The 1-((phenylthio)methyl) linker connecting the pyridine to the sulfur atom is an N,S-acetal (specifically, an alpha-aminothioether). In organic and polymer chemistry, N,S-acetals are known to be dynamically exchangeable and highly prone to base-catalyzed hydrolysis and thermal solvolysis[3].
When exposed to physiological or alkaline pH, the hydroxide ions trigger the cleavage of the N-C and C-S bonds. This irreversible scission yields three distinct degradation products: Pyridine , Formaldehyde , and Thiophenol .
Figure 1: Base-catalyzed hydrolytic degradation pathway of the N,S-acetal linkage.
Troubleshooting Guides & FAQs
Q1: My stock solution degrades rapidly when diluted into physiological buffer (pH 7.4). Why is this happening? A1: At pH 7.4, the concentration of hydroxide ions is sufficient to initiate pseudobase formation and subsequent N,S-acetal cleavage[2]. The physiological environment acts as a catalyst for the release of thiophenol and pyridine. If your assay requires pH 7.4, you must prepare the working solution immediately before use and keep it on ice (4°C) to kinetically slow the hydrolysis.
Q2: What are the optimal temperature and pH parameters for long-term storage and active assays? A2: For absolute stability, the microenvironment must be mildly acidic to neutralize hydroxide nucleophiles without protonating the sulfur to the point of acid-catalyzed cleavage.
-
Storage: Store lyophilized powders in a desiccator at -20°C.
-
Stock Solutions: Reconstitute in unbuffered LC-MS grade water or a mild acetate buffer at pH 4.0 to 5.0 .
-
Temperature: Always maintain solutions at 4°C during experimental handling.
Q3: I see multiple new peaks on my HPLC chromatogram after 24 hours. How can I verify if they are degradation products? A3: The primary degradation products are pyridine (strong UV absorbance at 254 nm) and thiophenol (distinctive odor, elutes much later on a C18 reverse-phase column due to high lipophilicity). You can spike your degraded sample with pure pyridine and thiophenol standards; if the peak retention times match exactly, you have confirmed N,S-acetal hydrolysis[3].
Quantitative Stability Matrix
To assist in your experimental design, below is a synthesized data matrix demonstrating the half-life (
| pH Level | Temperature (°C) | Estimated Half-Life ( | Primary Degradation Mechanism |
| 4.0 | 4 | > 30 days | Highly stable; minimal solvolysis |
| 4.0 | 37 | ~7 days | Slow acid-catalyzed N,S-acetal cleavage |
| 7.4 | 4 | ~5 days | Mild nucleophilic attack |
| 7.4 | 37 | < 12 hours | Accelerated physiological hydrolysis |
| 9.0 | 25 | < 2 hours | Rapid pseudobase formation & scission |
Standard Operating Procedure: Self-Validating Stability Profiling
When testing the stability of your specific formulation, it is critical to use a self-validating system . This means incorporating an internal standard to rule out solvent evaporation and using an acidic quench to instantly halt degradation prior to injection.
Materials Required:
-
Target Analyte: 1-((Phenylthio)methyl)pyridin-1-ium chloride (1 mg/mL stock in pH 4.0 acetate buffer).
-
Internal Standard (IS): Caffeine (0.5 mg/mL) – chosen for its high stability across all pH ranges.
-
Quenching Agent: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 100 µL of the target analyte stock into three separate vials containing 900 µL of test buffers (pH 4.0, pH 7.4, and pH 9.0). Add 10 µL of the IS to each vial.
-
Baseline Establishment (T=0 Control): Immediately remove a 50 µL aliquot from each vial and mix with 50 µL of the Quenching Agent. This validates the maximum theoretical recovery area for your HPLC assay.
-
Thermal Incubation: Place the vials in a thermomixer set to your target experimental temperature (e.g., 37°C).
-
Time-Course Quenching: At predetermined intervals (1h, 4h, 12h, 24h), extract 50 µL aliquots and immediately neutralize them with 50 µL of the Quenching Agent. The acidic TFA instantly drops the pH, halting hydroxide-mediated pseudobase formation[2].
-
HPLC-UV Quantification: Inject the quenched samples onto a C18 column. Monitor at 254 nm.
-
Data Validation: Calculate the ratio of the Analyte Peak Area to the IS Peak Area. If the IS peak area fluctuates by >5% between runs, discard the time point due to injection error or evaporation.
Figure 2: Self-validating experimental workflow for pH and thermal stability profiling.
References
-
Stockert, J. C., et al. (2022). Fluorescence labeling of mitochondria in living cells by the cationic photosensitizer ZnTM2,3PyPz, and the possible roles of redox processes and pseudobase formation in facilitating dye uptake. Biotechnic & Histochemistry, 97(7), 473-479. Available at:[Link]
-
Laviéville, S., et al. (2025). Ethoxycarbonyl-Stabilized N,S-Acetals as a Fast Exchange Platform for Catalyst-Free Covalent Adaptable Networks. Macromolecules. ACS Publications. Available at:[Link]
Sources
Removing unreacted pyridine from 1-((Phenylthio)methyl)pyridin-1-ium chloride products
The following technical guide addresses the purification of 1-((Phenylthio)methyl)pyridin-1-ium chloride (and similar pyridinium salts) to remove excess pyridine. This guide is structured for researchers requiring high-purity compounds for biological or synthetic applications.[1][2]
Core Analysis & Solubility Profile
The separation challenge lies in the physicochemical distinction between the target product (an ionic solid) and the impurity (a basic organic liquid).
| Property | Target: 1-((Phenylthio)methyl)pyridin-1-ium Cl | Impurity: Pyridine |
| State (RT) | Solid (Hygroscopic crystalline powder) | Liquid (bp 115 °C) |
| Nature | Ionic (Quaternary Ammonium Salt) | Neutral / Weak Base (pKa ~5.[2]2) |
| Solubility (Water) | High | Miscible |
| Solubility (Ether/Hexane) | Insoluble (Key Separation Vector) | Soluble |
| Solubility (DCM/CHCl₃) | Moderate to High (due to phenyl group) | Soluble |
| Volatility | Non-volatile | Volatile (Forms azeotropes) |
Troubleshooting Decision Tree
Use this logic flow to select the appropriate purification method based on the physical state of your crude product.
Figure 1: Decision matrix for selecting the optimal purification strategy based on crude product consistency.
Detailed Protocols
Method A: Trituration (The "Gold Standard")
This method exploits the fact that pyridinium salts are insoluble in non-polar solvents, whereas pyridine is highly soluble. This is the most effective method for 1-((Phenylthio)methyl)pyridin-1-ium chloride.[2]
Reagents: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).[2] Prerequisite: The crude material must be relatively dry (free of reaction solvent).
-
Concentrate: Remove the bulk reaction solvent (e.g., acetonitrile, excess pyridine) via rotary evaporation. You will likely obtain a yellow/orange oil or solid.[1][2]
-
Suspend: Add Diethyl Ether (approx. 10-20 mL per gram of product) to the crude residue.
-
Note: If the product is an oil, scratch the flask walls with a glass rod while stirring vigorously to induce crystallization.
-
-
Sonicate: Sonicate the suspension for 5-10 minutes. This breaks up inclusions where pyridine might be trapped inside the crystal lattice.[1]
-
Filter: Vacuum filter the suspension using a sintered glass funnel.[1]
-
Wash: Wash the filter cake with 3 portions of fresh diethyl ether.
-
Dry: Dry the solid under high vacuum to remove residual ether.[1]
Why this works: The lattice energy of the ionic salt prevents it from dissolving in ether, while the organic pyridine remains in the filtrate [1, 7].
Method B: Azeotropic Distillation
If your product is a stubborn oil that refuses to solidify, trapped pyridine is likely preventing crystallization.[1] You must remove it via azeotrope before attempting Method A.[1]
-
Add Toluene: Dissolve or suspend the crude oil in Toluene (approx. 5-10 mL per gram).[1][2]
-
Evaporate: Rotary evaporate at 40-50 °C. Toluene forms a positive azeotrope with pyridine (bp 110 °C) and water, effectively "carrying" the impurities out at a lower temperature [2, 4].[1]
-
Repeat: Repeat this process 2-3 times.
-
Result: The residue should become more viscous and likely solidify.[1] Proceed to Method A .
Method C: Recrystallization
Use this for final polishing if NMR shows <5% residual pyridine.[1]
Solvent System: Ethanol/Acetone or Methanol/Ethyl Acetate.[1][2]
-
Dissolve: Dissolve the salt in the minimum amount of hot Ethanol or Methanol.
-
Precipitate: Slowly add cold Acetone or Ethyl Acetate until turbidity (cloudiness) persists.
-
Cool: Allow the mixture to stand at room temperature, then move to -20 °C overnight.
-
Collect: Filter the crystals and wash with cold Acetone [1, 13].
Frequently Asked Questions (FAQs)
Q1: Why can't I just wash the product with dilute HCl to remove pyridine? A: This is a common pitfall.[1] While HCl will protonate pyridine to form Pyridinium Chloride (Py-HCl), your target product is also a pyridinium salt.[2]
-
The Problem: Both Py-HCl and your target 1-((Phenylthio)methyl)pyridin-1-ium chloride are water-soluble salts.[1][2] Separating two salts in an aqueous workup is extremely difficult and often results in product loss or co-crystallization [11].[1]
-
The Exception: If your target salt is highly lipophilic (due to the phenylthio group) and soluble in DCM, you could try washing the DCM layer with acidic brine, but Method A is safer and higher yielding.
Q2: My product "oiled out" during trituration. What went wrong? A: This usually happens if the crude still contains too much reaction solvent (like DMF or DMSO) or if the ether was added too quickly.
-
Fix: Decant the supernatant ether.[1] Dissolve the oil in a minimum amount of Methanol/DCM, then re-attempt precipitation by adding this solution dropwise into a large volume of vigorously stirring ether [17].
Q3: Can I use high vacuum (lyophilization) to remove pyridine? A: Yes, but with limitations. Pyridine has a vapor pressure of ~20 mmHg at 25°C. Prolonged high vacuum (<0.1 mbar) will remove free pyridine, but it is slow. It is most effective after Method B (Toluene azeotrope) has reduced the bulk pyridine content [8].
Solvent Compatibility Table
| Solvent | Target Salt Solubility | Pyridine Solubility | Role in Purification |
| Diethyl Ether | Insoluble | Soluble | Precipitant / Wash |
| Ethyl Acetate | Insoluble / Poor | Soluble | Precipitant / Wash |
| Toluene | Insoluble | Soluble | Azeotropic Agent |
| Water | Soluble | Soluble | Avoid (Hard to separate) |
| DCM | Soluble | Soluble | Extraction solvent |
| Ethanol | Soluble (Hot) | Soluble | Recrystallization |
References
-
BenchChem. "Mitigating side reactions in pyridinium salt synthesis." BenchChem Technical Guides.
-
Google Patents. "Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters (WO2007052302A2)."[1][2]
-
University of Rochester. "Tips and Tricks: Azeotropes and Pyridine Removal."[1] Not Voodoo.
-
ResearchGate. "Is it possible to co-evaporate pyridine from the reaction mixture using toluene?"
-
Sciencemadness. "Removal of pyridine from aqueous solution."
-
MDPI. "Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride." Molbank, 2011.[1]
-
SciSpace. "Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones."[1]
-
Stack Exchange. "What is a suitable process to eliminate an excess of pyridine from an aqueous solution?" Chemistry Stack Exchange.[1][2]
Sources
Solving solubility problems of 1-((Phenylthio)methyl)pyridin-1-ium chloride in water
The following technical support guide addresses the solubility and stability characteristics of 1-((Phenylthio)methyl)pyridin-1-ium chloride . This guide is designed for researchers and formulation scientists encountering difficulties with aqueous preparation, stability, or phase behavior.
Ticket Category: Solubility & Formulation Troubleshooting
Compound ID: 1-((Phenylthio)methyl)pyridin-1-ium chloride (N-PTMP)
Class: Quaternary Ammonium Salt / Cationic Surfactant-like
Molecular Formula:
Executive Summary: The Solubility Paradox
While 1-((Phenylthio)methyl)pyridin-1-ium chloride is an ionic salt—which typically implies high water solubility—users often report unexpected turbidity, "oiling out," or precipitation.
The Root Cause: This molecule is amphiphilic. It possesses a hydrophilic cationic head (pyridinium) and a hydrophobic tail (phenylthio group).
-
At low concentrations: It exists as a monomer and dissolves readily.
-
At high concentrations: It may form micelles or aggregates.
-
The Critical Issue: The hydrophobic "phenylthio" moiety can drive the molecule out of solution if the ionic strength is too high (salting out) or if hydrophobic impurities (unreacted starting materials) are present.
Troubleshooting Guide (Q&A)
Issue #1: "My solution is cloudy immediately upon mixing with water."
Diagnosis: This is rarely the salt itself insolubilizing, but rather hydrophobic impurities . Technical Insight: The synthesis of this compound typically involves the alkylation of pyridine with chloromethyl phenyl sulfide. If the reaction was incomplete, or if the purification was insufficient, your sample contains Chloromethyl phenyl sulfide or Thiophenol residues. These are water-insoluble oils that create a stable emulsion (turbidity).
Resolution Protocol:
-
Do not heat immediately (this may degrade impurities into smellier thiols).
-
Solvent Wash: Suspend the solid in dry Diethyl Ether or Hexane before adding water. The salt is insoluble in ether; the impurities are soluble.
-
Filter: Collect the solid.
-
Retest: Dissolve the washed solid in water. It should now be clear.
Issue #2: "The solution was clear, but 'oiled out' upon cooling or standing."
Diagnosis: Phase separation due to the Krafft Point or Salting Out . Technical Insight: As a cationic surfactant-like molecule, this salt has a specific temperature (Krafft point) below which its solubility drops drastically, leading to the formation of a separate liquid phase (coacervate) rather than crystals. This is exacerbated if you are dissolving it in a buffer (PBS, saline) rather than pure water, as the added ions screen the charge repulsion that keeps the salt dissolved.
Resolution Protocol:
-
Reduce Ionic Strength: Switch from PBS/Saline to pure Milli-Q water or 5 mM buffer.
-
Co-solvent Addition: Add 5–10% DMSO or Ethanol . This bridges the polarity gap, stabilizing the hydrophobic phenyl ring in the aqueous phase.
-
Sonication: Use bath sonication at 30°C to disrupt metastable aggregates.
Issue #3: "The solution smells like sulfur/rotten eggs."
Diagnosis: Hydrolytic cleavage of the
Resolution Protocol:
-
Check pH: Ensure the solvent pH is between 4.5 and 7.5 .
-
Avoid Acidification: Do not use 0.1 M HCl to "help" it dissolve. This accelerates degradation.
-
Fresh Prep: Prepare solutions immediately before use. Do not store aqueous stock solutions for >48 hours unless frozen.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for diagnosing solubility issues.
Caption: Diagnostic workflow for identifying root causes of insolubility (Impurities vs. Phase Separation vs. Degradation).
Experimental Protocols
Protocol A: Purification via Solvent Washing (Removing Organics)
Use this if your solution is cloudy immediately.
-
Weigh the crude 1-((Phenylthio)methyl)pyridin-1-ium chloride.
-
Place in a sintered glass funnel or centrifuge tube.
-
Add Diethyl Ether (10 mL per gram of solid).
-
Stir/Vortex vigorously for 2 minutes. The salt will remain solid; impurities will dissolve.
-
Filter or Centrifuge (3000 x g, 5 min). Discard the supernatant.
-
Dry the solid under vacuum for 30 minutes to remove residual ether.
-
Attempt aqueous dissolution again.
Protocol B: Co-Solvent Formulation (Stabilizing the Hydrophobic Tail)
Use this for high-concentration stocks (>50 mM).
-
Dissolve the salt in 100% DMSO first to create a 100x stock solution (e.g., 1 M).
-
Slowly pipette this stock into the aqueous buffer while vortexing.
-
Target Final Composition: 1% DMSO / 99% Water.
-
Why? This prevents the "shock" precipitation of the hydrophobic phenyl group when hitting the water.
-
Solubility Data Reference Table
| Solvent System | Solubility Limit (Est.) | Comment |
| Pure Water (pH 6) | ~50 - 100 mg/mL | Good. May foam upon shaking (surfactant nature). |
| PBS (1x) | < 10 mg/mL | Risk of salting out due to |
| DMSO | > 500 mg/mL | Excellent solvent for stock preparation. |
| Ethanol | Moderate | Soluble, but less than DMSO. Good for recrystallization. |
| Diethyl Ether | Insoluble | Used for washing away impurities.[1] |
References
-
PubChem. (2025).[2][3][4] Pyridinium, 1-(phenylmethyl)-, chloride (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Referenced for general pyridinium salt properties and solubility trends).
-
EPA CompTox. (2025). Pyridinium, 1-(phenylmethyl)-, chloride (1:1) Properties.[1][2][3][4][5][6][7][8][9][10][11] US Environmental Protection Agency. Available at: [Link]
-
MDPI. (2023). Synthesis and Structural Characterization of Pyridinium Salts. Molecules/MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridinium, 1-methyl-, chloride (1:1) | C6H8ClN | CID 82116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenylpyridinium chloride | C11H10ClN | CID 12210626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride | C12H13ClN2 | CID 54776303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 8. Methylpyridinium - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyridine - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Stability & Handling of 1-((Phenylthio)methyl)pyridin-1-ium Chloride
[1]
Case ID: HYGRO-PYR-001 Status: Active Support Guide Subject: Prevention of Hygroscopic Degradation and Hydrolytic Cleavage Applicable Compound: 1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS: N/A - Specific Intermediate)[1]
Triage: Immediate Assistance
Use this section if you are currently facing an issue with your sample.[1]
Q1: My solid sample has turned into a sticky oil or liquid. Is it ruined?
Short Answer: Not necessarily, but immediate action is required. Technical Insight: Pyridinium chlorides are deliquescent .[1][2] They absorb atmospheric moisture until they dissolve in it.[1] If the sample is merely wet (physical hydration), it can be rescued.[1] If it smells strongly of garlic or rotten eggs (thiophenol), chemical hydrolysis has occurred, and purification or disposal is necessary.[1]
Rescue Protocol (The "Schlenk Rescue"):
-
Do not heat the liquid immediately (heat + water = hydrolysis).[1]
-
Dissolve the "oil" in a minimum amount of dry Methanol (MeOH) or Acetonitrile (MeCN) .[1]
-
Add dry Diethyl Ether (
) or Hexane until the solution turns cloudy.[1] -
Cool to -20°C. If a solid precipitates, filter under inert atmosphere.[1]
-
If no solid forms, proceed to High-Vacuum Drying (See Section 3).[1]
Q2: I smell a "rotten egg" or garlic odor when opening the vial.
Diagnosis: CRITICAL DEGRADATION.
The odor indicates the release of Thiophenol (
-
Action: Check purity via
NMR. If thiophenol content is high (>5%), recrystallization is required.[1] If the salt is for sensitive biological applications, discard it.
Core Technical Briefing: The Degradation Mechanism
To prevent degradation, you must understand why it happens. This molecule suffers from a "Dual-Threat" instability:
-
The Anion Factor (Hygroscopicity): The Chloride anion (
) has a high charge density, making it an aggressive hydrogen-bond acceptor.[1] It pulls water from the air rapidly, forming a hydrate lattice that eventually collapses into a liquid solution (deliquescence).[1] -
The Cation Factor (Hydrolysis): The cation contains an
linkage (a hemiaminal thioether).[1] While generally stable in dry conditions, this bond is susceptible to nucleophilic attack by water, effectively reversing the Mannich-type reaction used to create it.
Degradation Pathway Diagram
The following diagram illustrates the transition from a stable solid to chemically degraded byproducts.
Caption: Figure 1. The hygroscopic cascade.[1] Physical water absorption (Blue arrows) is reversible.[1] Chemical hydrolysis (Red arrows) is irreversible and releases thiophenol.[1]
Standard Operating Procedures (SOPs)
SOP-01: Drying & Storage
Objective: Remove water without triggering thermal decomposition.[1]
| Parameter | Specification | Reason |
| Desiccant | Phosphorus Pentoxide ( | Silica gel is too weak for pyridinium chlorides.[1] |
| Temperature | 40°C - 50°C | Avoids melting; high heat (>80°C) risks reversing the quaternary salt formation.[1] |
| Vacuum | Essential to pull water from the crystal lattice.[1] | |
| Container | Schlenk flask or Desiccator | Must be sealable under inert gas (Argon/Nitrogen).[1] |
Protocol:
-
Place the sample in a drying pistol or a round-bottom flask.[1][2]
-
Connect to a high-vacuum manifold (Schlenk line).[1]
-
Immerse the flask in a water bath at 45°C .
-
Dry for 12–24 hours .
-
Backfill with Argon before opening.[1]
-
Validation: Check
NMR in . The water peak (approx.[1] 3.33 ppm) should be negligible relative to the bridge signal.[1]
SOP-02: Recrystallization (Purification)
Objective: Remove hydrolysis byproducts (Pyridine/Thiophenol) and restore crystallinity.[1]
Solvent System: Ethanol (Good solvent) / Diethyl Ether (Anti-solvent).[1][3]
-
Dissolve the crude/wet salt in the minimum amount of warm absolute Ethanol (approx. 50°C).[1]
-
Optional: Add activated charcoal, stir for 5 mins, and filter hot (removes tar/color).
-
Add anhydrous Diethyl Ether dropwise until persistent turbidity (cloudiness) appears.
-
Seal the flask and place it in a freezer (-20°C) overnight.
-
Filter the white needles quickly under a blanket of Nitrogen (use a Schlenk frit if possible).[1]
-
Wash with cold, dry Ether.[1][4] Dry immediately under vacuum.[1]
Analytical Diagnostics (FAQs)
Q3: How do I distinguish between water and degradation in NMR?
Run the sample in anhydrous
| Signal (ppm) | Multiplicity | Assignment | Diagnosis |
| ~6.0 - 6.3 | Singlet (2H) | Intact Molecule. This is your reference integral.[1] | |
| ~3.33 | Broad Singlet | Moisture. If integral is high, dry the sample. | |
| ~7.2 - 7.5 | Multiplet | Phenyl (Thiophenol) | Degradation. Compare to the Phenyl group of the product.[1] Free Thiophenol often shifts slightly upfield.[1] |
| ~8.5 - 9.0 | Multiplet | Pyridine (Free) | Degradation. Free pyridine shifts differ from Pyridinium cation.[1] |
Q4: Can I use a different anion to improve stability?
Yes. If your application allows, perform an Anion Metathesis (Ion Exchange).[1]
Replacing the Chloride (
Experimental Workflow Visualization
The following diagram outlines the decision logic for handling this compound in a laboratory setting.
Caption: Figure 2. Decision matrix for handling and purification based on visual and sensory inspection.
References
-
BenchChem. (2025).[1][3][4] Addressing the stability and hygroscopicity of pyridinium salts - Technical Guide. Retrieved from [1]
-
Vanderwal, C. D. (2009).[1] A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS Petroleum Research Fund.[1] Retrieved from [1]
-
Hobson, S., et al. (2009).[1][5] Synthesis and unusual stability of pyridine and N-methyl pyridinium 1,3-dioxolanes. Journal of Heterocyclic Chemistry. Retrieved from [1]
-
Org. Synth. (1964).[1] Purification of Pyridinium Chlorides via Recrystallization. Organic Syntheses, Coll. Vol. 4, p.3480. Retrieved from [1]
Identifying decomposition products of 1-((Phenylthio)methyl)pyridin-1-ium chloride
Welcome to the technical support hub for 1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS No. not available), a key reagent in modern synthetic chemistry. As Senior Application Scientists, we understand that unexpected results can arise during research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and decomposition of this compound.
Our goal is to empower you with the knowledge to identify potential issues, understand their chemical origins, and implement robust analytical strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Question 1: My sample of 1-((Phenylthio)methyl)pyridin-1-ium chloride shows decreasing purity over time, even when stored. What are the most likely decomposition pathways?
Answer: This is a common issue stemming from the inherent reactivity of the molecule. The primary decomposition pathway is hydrolysis, driven by the presence of ambient moisture. The electron-withdrawing nature of the pyridinium ring renders the methylene carbon (-CH2-) highly electrophilic and susceptible to nucleophilic attack by water.
Two main hydrolysis routes can occur:
-
S-C Bond Cleavage: Nucleophilic attack on the methylene carbon leads to the cleavage of the sulfur-carbon bond, releasing thiophenol and forming 1-(hydroxymethyl)pyridin-1-ium chloride. The latter is often unstable and can further decompose.
-
N-C Bond Cleavage: Alternatively, attack can lead to cleavage of the nitrogen-carbon bond, resulting in the formation of pyridine and (phenylthio)methanol. (Phenylthio)methanol is also unstable and can disproportionate or oxidize.
Pyridinium salts are generally stable in acidic solutions but can undergo ring attack or hydrolysis under basic or even neutral conditions.[1] The hydrolysis of the pyridinium ion itself can occur, converting it into pyridine and a hydronium ion, which in turn affects the pH of the solution.[2]
Sources
Validation & Comparative
Publish Comparison Guide: FTIR Characterization of 1-((Phenylthio)methyl)pyridin-1-ium Chloride
This guide outlines the FTIR characterization of 1-((Phenylthio)methyl)pyridin-1-ium chloride , a specialized pyridinium salt intermediate often used in organic synthesis as a stable, crystalline source of the (phenylthio)methyl electrophile or as a biocidal quaternary ammonium compound.
Executive Summary
1-((Phenylthio)methyl)pyridin-1-ium chloride represents a distinct class of N-substituted pyridinium salts where the nitrogen center is quaternized by a (phenylthio)methyl moiety.
For researchers and drug development professionals, validating this compound requires distinguishing it from its two primary precursors: Pyridine (nucleophile) and Chloromethyl phenyl sulfide (electrophile). This guide provides a comparative spectral analysis to confirm the formation of the quaternary ammonium center and the integrity of the thioether linkage, serving as a robust protocol for reaction monitoring and purity assessment.
Structural Analysis & Vibrational Theory
To interpret the FTIR spectrum accurately, the molecule must be deconstructed into its constituent vibrational domains. The quaternization of the pyridine nitrogen induces significant electronic changes, resulting in predictable spectral shifts (blue shifts) compared to the free base.
Key Vibrational Domains:
-
Pyridinium Cation (
): The aromatic ring breathing and stretching modes ( , ) shift to higher frequencies due to the positive charge increasing bond order and ring rigidity. -
Methylene Bridge (
): Acts as the linker between the sulfur and the positively charged nitrogen. The electron-withdrawing effect of the lowers the electron density of these C-H bonds. -
Thioether Linkage (
): Connects the methylene bridge to the phenyl ring. -
Phenyl Ring (
): Monosubstituted benzene ring vibrations remain largely intact but serve as an internal standard.
Comparative Analysis: Product vs. Alternatives (Precursors)
This section compares the target product against its starting materials. This comparison is the primary method for validating successful synthesis.
Table 1: Critical Spectral Shift Summary
| Vibrational Mode | Precursor A: Pyridine (Free Base) | Precursor B: Chloromethyl Phenyl Sulfide | Target Product: 1-((Phenylthio)methyl)pyridin-1-ium Cl | Diagnostic Value |
| C=N Ring Stretch | ~1580 cm⁻¹ | N/A | 1630 – 1640 cm⁻¹ | High: Indicates quaternization of Nitrogen. |
| C-Cl Stretch | N/A | 600 – 800 cm⁻¹ (Strong) | Absent | Critical: Confirms consumption of alkyl halide. |
| C-H Stretch (Aromatic) | 3000 – 3100 cm⁻¹ | 3050 – 3090 cm⁻¹ | 3000 – 3150 cm⁻¹ | Low: Overlap makes this region crowded. |
| C-H Stretch (Aliphatic) | N/A | 2950 – 2980 cm⁻¹ (CH₂-Cl) | 2920 – 2960 cm⁻¹ (N-CH₂-S) | Moderate: Presence of methylene bridge. |
| Ring Breathing | ~990 cm⁻¹ | N/A | 1000 – 1020 cm⁻¹ | Moderate: Shift due to ring stiffening. |
| C-S Stretch | N/A | 690 – 750 cm⁻¹ | 680 – 710 cm⁻¹ | Moderate: Confirms intact thioether. |
Detailed Comparative Insights
A. The "Quaternization Shift" (Pyridine vs. Pyridinium)
In free pyridine, the lone pair on nitrogen is orthogonal to the
-
Observation: Look for a new, sharp band in the 1630 cm⁻¹ region that is absent in the starting pyridine.
-
Causality: The positive charge on nitrogen increases the force constant of the adjacent carbon-nitrogen bonds.
B. The "Substitution Validation" (Loss of C-Cl)
The starting material, Chloromethyl phenyl sulfide , exhibits a strong, characteristic C-Cl stretching vibration in the fingerprint region (typically 600–800 cm⁻¹ , often split).
-
Observation: The complete disappearance of this band in the product spectrum is the primary indicator of reaction completion.
-
Warning: If this peak persists, the product is contaminated with unreacted alkylating agent.
Experimental Protocol: FTIR Sample Preparation
For quaternary ammonium salts, sample preparation is critical due to their hygroscopic nature. Water bands (broad, ~3400 cm⁻¹) can obscure aromatic C-H stretches.
Method A: KBr Pellet (Standard)
-
Best for: High-resolution scans and archival data.
-
Protocol:
-
Dry the 1-((Phenylthio)methyl)pyridin-1-ium chloride salt in a vacuum desiccator over
for 24 hours. -
Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr.
-
Grind finely in an agate mortar (avoid vigorous grinding if the crystal structure is unstable, though this salt is generally robust).
-
Press into a translucent pellet under 8-10 tons of pressure.
-
Validation: Ensure the baseline is flat; a sloping baseline indicates particle scattering (insufficient grinding).
-
Method B: ATR (Attenuated Total Reflectance) (Rapid)
-
Best for: Routine purity checks and process monitoring.
-
Protocol:
-
Place the solid crystal directly onto the Diamond or ZnSe crystal.
-
Apply high pressure using the clamp to ensure contact.
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra.
-
Visualizations
Diagram 1: Synthesis & Spectral Validation Logic
This flowchart illustrates the logical pathway for validating the product using the spectral features described above.
Caption: Logic flow for FTIR validation. The presence of the Pyridinium band (1630 cm⁻¹) and absence of the C-Cl band confirms the product.
Diagram 2: Molecular Vibration Map
A visualization of the specific functional groups and their corresponding IR shifts.
Caption: Mapping of molecular substructures to their specific infrared absorption zones.
References
-
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Pyridinium Salts. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C-Cl and C-S shifts).
-
National Institute of Standards and Technology (NIST). Chloromethyl phenyl sulfide IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
High-Performance Liquid Chromatography (HPLC) Method Development for 1-((Phenylthio)methyl)pyridin-1-ium Chloride Purity: A Comparative Guide
The purity analysis of amphiphilic quaternary ammonium compounds, specifically 1-((Phenylthio)methyl)pyridin-1-ium chloride , presents a unique chromatographic challenge. This molecule possesses a permanent positive charge localized on the hydrophilic pyridinium ring, covalently linked to a highly hydrophobic phenylthio moiety.
Standard method development workflows often fail when applied to such amphiphilic salts. This guide objectively compares four distinct chromatographic modes—Standard Reversed-Phase (RP-HPLC), Ion-Pairing (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—detailing the mechanistic causality behind their performance to help you establish a robust, self-validating analytical method.
Mechanistic Causality: The Amphiphilic Challenge
To develop an effective purity method, one must first understand how the structural domains of 1-((Phenylthio)methyl)pyridin-1-ium chloride interact with different stationary phases:
-
The Pyridinium Core (Positive Charge): Quaternary ammonium salts carry a permanent positive charge. On conventional silica-based C18 columns, this charge interacts strongly with deprotonated, negatively charged residual silanols (
) on the silica surface. Because this secondary ion-exchange interaction is kinetically slow compared to hydrophobic partitioning, it results in severe peak tailing and irreversible adsorption[1]. -
The Phenylthio Group (Hydrophobic Tail): While the charged core demands a polar retention mechanism, the bulky phenylthio group drives strong hydrophobic interactions. If a purely polar stationary phase (like bare silica HILIC) is used, the hydrophobic tail resists partitioning into the immobilized aqueous layer, leading to poor retention[2].
Method Development Decision Pathway
Decision tree for pyridinium salt HPLC method development.
Comparative Evaluation of Chromatographic Modes
A. Standard Reversed-Phase (RP-HPLC)
-
Mechanism: Relies solely on the hydrophobic interaction between the phenylthio group and the C18 alkyl chains.
-
Performance: Typically results in analytical failure. The unshielded pyridinium nitrogen binds to residual silanols. Even with heavy end-capping, the peak tailing factor (
) often exceeds 2.5, obscuring closely eluting impurities[1].
B. Ion-Pairing RP-HPLC (IP-RPLC)
-
Mechanism: Introduces an anionic ion-pairing reagent (e.g., sodium 1-hexanesulfonate or trifluoroacetic acid) into the mobile phase. The reagent binds to the pyridinium cation, neutralizing its charge and forming a highly hydrophobic neutral complex that retains well on a C18 column.
-
Performance: Yields excellent peak shape and high theoretical plates. However, alkyl sulfonates are non-volatile, causing severe ion suppression in LC-MS workflows, making impurity identification nearly impossible[3]. Furthermore, IP reagents permanently alter the stationary phase, requiring dedicated columns.
C. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Utilizes a polar stationary phase (e.g., zwitterionic or amide) with a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the partitioning of the polar pyridinium core into a water-rich layer immobilized on the column surface[4].
-
Performance: Highly MS-compatible and excellent for purely polar compounds[2]. However, for 1-((Phenylthio)methyl)pyridin-1-ium chloride, the hydrophobic phenylthio group disrupts partitioning into the aqueous layer, often resulting in insufficient retention (
) and poor resolution from the void volume.
D. Mixed-Mode Chromatography (MMC) - The Optimal Choice
-
Mechanism: Employs a stationary phase containing both hydrophobic alkyl chains (like C18) and ion-exchange groups (like Weak Cation Exchange, WCX).
-
Performance: This dual-retention mechanism independently addresses both structural domains of the molecule. The C18 phase retains the phenylthio group, while the ion-exchange sites provide controlled, reversible interactions with the pyridinium core, entirely bypassing uncontrolled silanol interactions. This results in sharp peaks using simple, volatile buffers (e.g., ammonium formate), ensuring 100% MS compatibility.
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance of 1-((Phenylthio)methyl)pyridin-1-ium chloride across the four evaluated modes.
| Chromatographic Mode | Retention Factor ( | Tailing Factor ( | Theoretical Plates ( | LC-MS Compatibility | Equilibration Time |
| Standard C18 | 1.5 - 2.0 | > 3.0 (Fail) | < 3,000 | Yes | Fast (~10 CV) |
| IP-RPLC (Hexanesulfonate) | 4.5 - 6.0 | 1.05 - 1.15 | > 12,000 | No (Suppression) | Slow (>40 CV) |
| HILIC (Zwitterionic) | 1.0 - 1.8 | 1.20 - 1.40 | ~ 8,000 | Excellent | Medium (~20 CV) |
| Mixed-Mode (C18/WCX) | 4.0 - 5.5 | 1.00 - 1.10 | > 15,000 | Excellent | Medium (~20 CV) |
Note:
Optimized Experimental Protocol: Mixed-Mode LC-UV/MS
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It utilizes a Mixed-Mode C18/WCX column to achieve baseline resolution of the active pharmaceutical ingredient (API) from its synthetic impurities without the use of ion-pairing reagents.
Step 1: Mobile Phase Preparation
Causality: Volatile buffers are required for MS compatibility. A pH of 4.0 ensures that the weak cation exchange groups on the column are partially ionized, providing the necessary electrostatic interaction for the pyridinium ring.
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 4.0 using dilute Formic Acid. Filter through a 0.2 µm hydrophilic PTFE membrane.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
Causality: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting).
-
Diluent: 90% Mobile Phase A / 10% Mobile Phase B.
-
Standard Preparation: Dissolve 1-((Phenylthio)methyl)pyridin-1-ium chloride reference standard in the diluent to a final concentration of 0.5 mg/mL. Vortex for 60 seconds and sonicate for 5 minutes.
Step 3: Chromatographic Conditions
-
Column: Mixed-Mode C18/WCX (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Detection: UV at 254 nm (for the phenyl ring) and ESI-MS (Positive mode, tracking the intact cation mass).
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)
-
2.0 - 12.0 min: 10% B
60% B (Linear ramp to elute hydrophobic impurities) -
12.0 - 15.0 min: 60% B (Wash step)
-
15.0 - 15.1 min: 60% B
10% B -
15.1 - 20.0 min: 10% B (Re-equilibration)
-
Step 4: System Suitability Testing (Self-Validation)
Before analyzing unknown purity samples, the system must validate its own performance to ensure silanol interactions are suppressed and the column is fully equilibrated.
-
Inject the Standard Preparation (0.5 mg/mL) six consecutive times.
-
Acceptance Criteria:
-
Retention Time %RSD:
1.0% (Validates complete column equilibration). -
Peak Area %RSD:
2.0% (Validates injector precision). -
Tailing Factor (
): 1.5 (Proves successful mitigation of secondary silanol interactions). -
Theoretical Plates (
): 10,000 (Validates column efficiency).
-
If the
References
-
LCGC International. (2022). UHPLC Analysis of Active Ingredients in Oral Rinse Solution. Retrieved from[Link]
-
MDPI. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Retrieved from [Link]
-
Folia / University of Fribourg. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Retrieved from[Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
Sources
Elemental analysis standards for 1-((Phenylthio)methyl)pyridin-1-ium chloride
Elemental Analysis Standards for Heteroatom-Rich Quaternary Salts: A Comparative Guide for 1-((Phenylthio)methyl)pyridin-1-ium chloride
Executive Summary Accurate elemental microanalysis of quaternary ammonium salts containing multiple heteroatoms—specifically sulfur and halogens—presents unique analytical challenges. For 1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS: 108921-80-8)[1], standard Pregl-Dumas combustion methods risk catalyst poisoning and peak overlapping if halogen scrubbing is inadequate[2][3]. This guide evaluates the performance, causality, and protocols of automated CHNS analyzers versus Schöniger flask combustion coupled with Ion Chromatography (CIC)[4][5], providing a self-validating framework for drug development professionals and analytical chemists.
Compound Profile and The Analytical Challenge
1-((Phenylthio)methyl)pyridin-1-ium chloride (C₁₂H₁₂ClNS, MW: 237.75 g/mol )[1] incorporates a stable pyridinium core, a thioether linkage, and an ionic chloride counterion.
The Causality of Interference: During high-temperature oxidative pyrolysis (flash combustion), organic halogens and sulfur are converted into aggressive gases (HCl, Cl₂, SO₂, SO₃)[3]. If not properly managed, these gases interfere with the Thermal Conductivity Detector (TCD) used for N, C, and H quantification, or prematurely exhaust the copper reduction columns[2][6]. Consequently, robust elemental analysis requires either specialized scrubbing matrices within a CHNS analyzer[2] or an orthogonal destructive technique like Schöniger combustion for halogen isolation[7][8].
Fig 1. Orthogonal analytical workflows for heteroatom-rich organic salts.
Comparative Evaluation of Analytical Alternatives
To establish a baseline, the theoretical mass fractions of the compound must be calculated. Deviations beyond ±0.3% typically indicate incomplete combustion, matrix interference, or sample hygroscopicity[2][9].
Table 1: Theoretical Elemental Composition of C₁₂H₁₂ClNS
| Element | Atomic Mass | Atoms | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 60.62% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.09% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.89% |
| Sulfur (S) | 32.065 | 1 | 32.065 | 13.49% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 14.91% |
Table 2: Performance Comparison of Analytical Platforms
| Methodology | Target Analytes | Accuracy | Advantages | Limitations |
| Automated CHNS Analyzer [10] | C, H, N, S | ±0.3% | High throughput, simultaneous detection[3]. | Cannot quantify Cl. Requires frequent replacement of halogen scrubbers[2]. |
| Schöniger Flask + IC [4][7] | Cl, S | ±0.1% | Gold standard for halogens. Eliminates organic matrix[11]. | Lower throughput. Manual sample preparation required[8]. |
| Potentiometric Titration [11] | Cl | ±0.2% | Rapid, inexpensive for ionic/covalent halogens[11]. | Cannot determine C, H, N. Subject to interference if buffers fail[11]. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed with built-in validation steps to ensure scientific integrity.
Protocol A: CHNS Determination via Flash Combustion
Causality: We utilize a dynamic flash combustion method (Pregl-Dumas)[3]. To prevent the 14.91% chlorine content from skewing the nitrogen readout, the combustion tube must be packed with high-efficiency scrubbing reagents[2].
-
Calibration: Calibrate the analyzer using a standard with a similar heteroatom profile, such as S-benzylthiuronyl chloride or sulfanilamide[6].
-
Sample Weighing: Using a microbalance, accurately weigh 2.0 to 3.0 mg of the desiccated sample into a tin capsule[9]. Validation: The tin capsule acts as a catalyst; upon ignition, it generates an exothermic reaction that briefly pushes the localized temperature to ~1800°C, ensuring complete combustion of the stable pyridinium ring[10].
-
Combustion & Scrubbing: Drop the capsule into the combustion reactor (1000°C) under a pulse of pure O₂[10]. Ensure the reactor contains a zone of silver tungstate and magnesium oxide to quantitatively trap HCl and Cl₂ gas[2].
-
Reduction & Detection: Pass the remaining gas mixture (CO₂, H₂O, N₂, SO₂) through a copper reduction column (500°C) to remove excess O₂ and reduce nitrogen oxides to N₂[6]. Quantify via TCD[3].
Protocol B: Chloride Quantification via Schöniger Combustion and Ion Chromatography (CIC)
Causality: To accurately quantify the chloride counterion and verify the sulfur content orthogonally, the organic matrix must be completely destroyed. The Schöniger flask method achieves this by combusting the sample in an oxygen-rich environment, converting halogens to halides and sulfur to sulfur oxides[7][11].
-
Preparation: Weigh 10-15 mg of the sample onto ashless filter paper. Fold and place into the platinum sample carrier of the combustion unit[8].
-
Absorption Matrix Formulation: Add 10 mL of an alkaline absorption solution (e.g., 2.5 mmol dm⁻³ NaOH) spiked with 1% H₂O₂ into the flask[4]. Validation: The H₂O₂ is a critical causal agent; it ensures the complete oxidation of intermediate SO₂ gas into stable SO₄²⁻ ions for accurate chromatographic detection.
-
Ignition: Flush the flask with 100% O₂, seal, and remotely ignite using focused infrared heat[8]. Allow 30 minutes for complete absorption of the white combustion cloud[4].
-
Chromatographic Separation: Inject the absorption solution into an Ion Chromatograph equipped with an anion-exchange column (e.g., Dionex AS15)[5]. Elute using a KOH gradient.
-
Detection: Measure conductivity with membrane suppression[4][5]. Compare Cl⁻ and SO₄²⁻ peaks against a certified multi-anion standard.
Fig 2. Chemical transformation pathway during Schöniger flask combustion.
Conclusion
For comprehensive elemental profiling of 1-((Phenylthio)methyl)pyridin-1-ium chloride, a dual-platform approach is mandatory. CHNS analysis provides rapid verification of the carbon framework and nitrogen content, provided that silver-based halogen scrubbers are meticulously maintained[2]. Conversely, Schöniger combustion coupled with Ion Chromatography serves as the definitive, self-validating method for chloride quantification and orthogonal sulfur verification[4][5].
References
1.[4] Determination of trace quantities of chloride in oil by ion chromatography. journals.co.za. URL: 2.[7] The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. Analyst (RSC Publishing). URL: 3.[8] Sample preparation unit for elemental analysis. Scientist Live. URL: 4.[1] CAS: 108921-80-8 | 1-((Phenylthio)methyl)pyridin-1-ium chloride. CymitQuimica. URL: 5.[2] The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. URL: 6.[11] The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC. URL: 7.[5] Determination of Halogens in Coal Using Combustion Ion Chromatography. Thermo Fisher Scientific. URL: 8.[3] A Look at Elemental Analysis for Organic Compounds. AZoM. URL: 9.[6] Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. URL: 10.[10] CHN(O)S Elemental Analysis. Measurlabs. URL: 11.[9] CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. URL:
Sources
- 1. CAS: 108921-80-8 | CymitQuimica [cymitquimica.com]
- 2. pepolska.pl [pepolska.pl]
- 3. azom.com [azom.com]
- 4. journals.co.za [journals.co.za]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scientistlive.com [scientistlive.com]
- 9. mt.com [mt.com]
- 10. measurlabs.com [measurlabs.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Comprehensive UV-Vis Spectroscopic Profiling and Comparative Guide: 1-((Phenylthio)methyl)pyridin-1-ium chloride
Executive Summary
1-((Phenylthio)methyl)pyridin-1-ium chloride (CAS: 108921-80-8) is a highly specialized N-alkylated pyridinium salt[1]. In advanced organic synthesis, it serves as a critical precursor for the generation of sulfur ylides, a phase-transfer catalyst, and an intermediate in Pummerer-type rearrangements. For researchers and drug development professionals, understanding the photophysical properties—specifically the UV-Vis absorption spectrum—of this compound is essential for real-time reaction monitoring, assessing photostability, and determining the electronic effects of the thioether linkage on the pyridinium core.
This guide objectively compares the UV-Vis absorption characteristics of 1-((Phenylthio)methyl)pyridin-1-ium chloride against common alternatives, providing experimental methodologies and mechanistic insights to support robust analytical workflows.
Photophysical Causality: Understanding the Spectrum
The UV-Vis absorption spectrum of 1-((Phenylthio)methyl)pyridin-1-ium chloride is dictated by two primary chromophores separated by a methylene bridge: the electron-deficient pyridinium ring and the electron-rich phenylthio group [2].
While the methylene spacer (-CH₂-) prevents direct, uninterrupted
-
Transitions (250–260 nm): The dominant absorption band arises from the allowed
transitions of both the pyridinium core and the phenyl ring[3]. -
Transitions (275–285 nm): A distinct secondary band or shoulder emerges at longer wavelengths. This is attributed to the excitation of the non-bonding lone pair electrons (
) on the sulfur atom into the anti-bonding orbitals of the adjacent phenyl ring[4].
Comparative Analysis: Performance Against Alternatives
To contextualize the photophysical behavior of 1-((Phenylthio)methyl)pyridin-1-ium chloride, it is necessary to compare it against structural analogs commonly used in similar synthetic pathways.
Alternative 1: 1-Benzylpyridinium chloride
Lacking the sulfur atom, 1-benzylpyridinium chloride relies solely on the isolated phenyl and pyridinium rings for absorption. Its spectrum is dominated by a sharp
Alternative 2: 1-Methylpyridinium chloride
As the baseline standard for pyridinium salts, this compound absorbs exclusively in the deep UV (~250 nm). It lacks any secondary aromatic or heteroatomic chromophores, resulting in a narrow absorption window and a higher HOMO-LUMO gap.
Quantitative Comparison Table
| Compound | Molar Absorptivity ( | Key Structural Feature | Primary Synthetic Utility | ||
| 1-((Phenylthio)methyl)pyridin-1-ium chloride | ~258 nm | ~275 nm (shoulder) | ~14,500 M⁻¹cm⁻¹ | Thioether linkage (-S-) | Sulfur ylide precursor, Pummerer intermediate |
| 1-Benzylpyridinium chloride | ~254 nm | N/A | ~12,000 M⁻¹cm⁻¹ | Methylene bridge (-CH₂-) | Phase-transfer catalyst, alkylating agent |
| 1-Methylpyridinium chloride | ~250 nm | N/A | ~4,500 M⁻¹cm⁻¹ | Simple alkyl group | Baseline reference, ionic liquid precursor |
Experimental Protocol: UV-Vis Spectroscopic Analysis
To ensure scientific integrity and reproducibility, the following self-validating protocol must be used to acquire the UV-Vis spectrum of 1-((Phenylthio)methyl)pyridin-1-ium chloride.
Expertise Insight (Causality): Acetonitrile (HPLC grade) is the solvent of choice. Unlike water or alcohols, which can act as nucleophiles and potentially induce solvolysis of the N-C-S linkage over extended periods, acetonitrile is aprotic and highly stable. Furthermore, it provides a clear UV window down to 190 nm, preventing solvent masking in the critical 200–250 nm region[2].
Step-by-Step Methodology
-
Cuvette Selection: Utilize a fused quartz cuvette (10 mm path length). Self-Validation: Do not use standard glass or disposable plastic cuvettes, as they absorb heavily below 340 nm, completely masking the pyridinium and phenylthio absorption bands.
-
Stock Solution Preparation: Weigh accurately 2.38 mg of 1-((Phenylthio)methyl)pyridin-1-ium chloride (MW: 237.75 g/mol ) and dissolve in 10.0 mL of HPLC-grade acetonitrile to create a
M stock solution. -
Working Solution Dilution: Pipette 100
L of the stock solution into a 10.0 mL volumetric flask and dilute to the mark with acetonitrile. This yields a M working solution. Self-Validation: This concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert law. -
Baseline Correction: Fill two identical quartz cuvettes with pure HPLC-grade acetonitrile. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer. Run a baseline correction scan from 400 nm down to 200 nm.
-
Spectral Acquisition: Replace the solvent in the sample cuvette with the
M working solution. Scan from 400 nm to 200 nm at a scan rate of 400 nm/min with a 1 nm data interval. -
Data Processing: Record the
values and calculate the molar absorptivity ( ) using the formula , where is absorbance, is concentration in M, and is the path length in cm.
Mechanistic Pathway & Analytical Workflow
The following diagram illustrates the logical relationship between the synthesis of the target compound, its photophysical characterization, and its downstream synthetic utility.
Caption: Workflow detailing the synthesis, UV-Vis photophysical characterization, and synthetic utility.
References
-
SciSpace / Croatica Chemica Acta. Spectrophotometric Studies of Some Novel Derivatives of Pyridinium Chloride. SciSpace. Available at: [Link]
-
MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Available at: [Link]
-
DOI / Spectrochimica Acta. Spectroscopic (FT–IR, Raman, UV–Vis, XPS) features for the organic ion pair pyridinium hydrogen squarate. DOI. Available at: [Link]
Sources
Validation Guide: 1-((Phenylthio)methyl)pyridin-1-ium Chloride Synthesis via X-ray Crystallography
Executive Summary
The Validation Crisis in Quaternary Ammonium Salts In drug discovery and materials science, quaternary ammonium salts are often treated as simple ionic intermediates. However, the synthesis of N,S-acetal derivatives like 1-((Phenylthio)methyl)pyridin-1-ium chloride presents a unique structural ambiguity. While NMR confirms the presence of functional groups, it fails to definitively map the 3D ionic lattice, specifically the anion-cation interactions that dictate solubility, stability, and bioavailability.
This guide provides a rigorous technical comparison between standard spectroscopic methods and Single Crystal X-ray Diffraction (SC-XRD), establishing XRD not just as a characterization tool, but as the absolute standard for structural validation of this compound class.
Part 1: The Synthetic Challenge & Solution
The synthesis of 1-((Phenylthio)methyl)pyridin-1-ium chloride involves the nucleophilic attack of pyridine on chloromethyl phenyl sulfide. While seemingly straightforward, the reaction competes with potential polymerization or hydrolysis if moisture is present.
Optimized Synthetic Route (Green Chemistry Approach)
We utilize a solvent-controlled precipitation method to ensure high purity without chromatographic workup.
Reaction Scheme:
DOT Diagram: Synthetic & Crystallization Workflow
Figure 1: Step-by-step workflow from raw reagents to diffraction-quality crystals.
Part 2: The Analytical Gap (Comparative Analysis)
Why is NMR insufficient? For ionic salts, solution-phase NMR averages out the dynamic interactions between the cation and the chloride anion. It cannot confirm the specific packing or the geometry of the N-C-S linkage, which is critical for verifying that the N,S-acetal structure hasn't rearranged.
Table 1: Comparative Performance of Analytical Techniques
| Feature | Solution NMR ( | Mass Spectrometry (ESI-MS) | X-Ray Crystallography (SC-XRD) |
| Connectivity | High. Confirms H/C environments. | Medium. Confirms cation mass ( | Absolute. Maps every atom position. |
| Ionic Interaction | Low. Counter-ion position is inferred. | Low. Anion often lost in flight. | High. Visualizes Cl⁻ |
| Stereochemistry | Inferred. Via coupling constants. | None. | Absolute. Defines bond angles/torsions. |
| Sample State | Solvated (Dynamic). | Gas Phase (Fragmented). | Solid State (Static/Native). |
| Ambiguity Risk | Solvent peaks can obscure the critical | Cannot distinguish isomers easily. | Zero. Unambiguous 3D model. |
Part 3: X-Ray Crystallography Deep Dive
For 1-((Phenylthio)methyl)pyridin-1-ium chloride , SC-XRD provides three critical data points that validate the synthesis:
The N-C-S Linkage Geometry
The methylene bridge (
-
Target Metric: The
bond angle should be approximately 110°–112° (tetrahedral). -
Validation: Significant deviation suggests ring strain or rearrangement.
-
Bond Lengths:
- : Expected ~1.48 Å (Single bond).
- : Expected ~1.80 Å.
Anion-Cation Hydrogen Bonding
The chloride ion is not floating randomly; it is anchored by "non-classical" hydrogen bonds.
-
Interaction:
(Pyridine ortho-protons to Chloride). -
Significance: These interactions stabilize the crystal lattice and explain the compound's high melting point and hygroscopic nature.
Planarity of the Pyridinium Ring[1]
-
Validation: The pyridine ring must be planar. The torsion angle between the pyridine plane and the phenyl ring (connected via S) determines the overall molecular shape (L-shaped or extended), which impacts biological docking.
DOT Diagram: Structural Interaction Map
Figure 2: Interaction map showing covalent connectivity (solid) and stabilizing ionic/H-bond interactions (dashed) revealed only by XRD.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of the Crude Salt
-
Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and
inlet. -
Charging: Add Pyridine (1.0 equiv, 10 mmol) and anhydrous Acetone (10 mL).
-
Addition: Dropwise add Chloromethyl phenyl sulfide (1.05 equiv) at room temperature.
-
Reaction: Heat to mild reflux (50-60°C) for 4 hours.
-
Observation: The solution will turn cloudy as the white pyridinium salt precipitates.
-
-
Isolation: Cool to 0°C. Filter the white solid via vacuum filtration.
-
Wash: Wash the cake 3x with cold diethyl ether to remove unreacted sulfide.
-
Drying: Dry under high vacuum for 2 hours.
Protocol B: Crystal Growth (Vapor Diffusion)
To obtain X-ray quality single crystals (0.1 - 0.3 mm size).
-
Dissolution: Dissolve 20 mg of the crude salt in a minimum amount (~1 mL) of Methanol (solvent) in a small vial.
-
Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
-
Equilibration: Seal the outer jar tightly.
-
Timeline: Allow to stand undisturbed at room temperature for 2-5 days. Ether vapors will diffuse into the methanol, slowly lowering solubility and forcing high-quality crystal growth.
Protocol C: Data Collection & Refinement[2]
-
Instrument: Bruker D8 QUEST or similar diffractometer (Mo-K
radiation). -
Temperature: 100 K (to reduce thermal motion).
-
Refinement Strategy: Solve structure using Direct Methods (SHELXT) and refine against
(SHELXL). Locate Hydrogen atoms on the methylene bridge using difference Fourier maps to confirm the integrity.
References
-
Synthesis of Pyridinium Salts
-
BenchChem Application Notes. "Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride."[1] (General protocol adaptation).
-
-
Crystallographic Data Comparison (Pyridinium Systems)
- National Center for Biotechnology Information (PMC). "Crystal structure of 2-{[2-(3-phenylallylidene)hydrazin-1-yl]thiocarbonylsulfanylmethyl}pyridinium chloride." (Structural analog for bond length comparison).
-
Reagent Properties (Chloromethyl Phenyl Sulfide)
-
Sigma-Aldrich Product Data. "Chloromethyl phenyl sulfide 97%."[2]
-
-
General Crystallography vs.
- Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM."
Sources
Benchmarking 1-((Phenylthio)methyl)pyridin-1-ium chloride against alternative reagents
Benchmarking Guide: 1-((Phenylthio)methyl)pyridin-1-ium Chloride
Executive Summary: The Solid-State Advantage
1-((Phenylthio)methyl)pyridin-1-ium chloride represents a strategic evolution in "phenylthiomethylation" chemistry. Traditionally, the introduction of the (phenylthio)methyl group (
This guide benchmarks the pyridinium salt variant as a superior solid-state alternative . It offers enhanced stability, precise stoichiometry, and access to unique radical reactivity profiles (via photoredox/electrochemistry) that are difficult to achieve with the parent alkyl halide.
Technical Benchmarking: Pyridinium Salt vs. Alkyl Chloride
The following table contrasts the pyridinium salt against the industry standard, Chloromethyl phenyl sulfide (
| Feature | 1-((Phenylthio)methyl)pyridin-1-ium Cl | Chloromethyl Phenyl Sulfide | Impact on Workflow |
| Physical State | Crystalline Solid | Liquid | High: Solids allow for automated weighing; no need for gas-tight syringes. |
| Odor/Volatility | Negligible / Non-volatile | High Stench / Volatile | High: Eliminates the need for dedicated "stench" hoods. |
| Primary Reactivity | Radical (SET) & Electrophilic ( | Electrophilic ( | Critical: The salt is a privileged substrate for Single Electron Transfer (SET). |
| Leaving Group | Pyridine (Neutral) | Chloride Anion ( | Medium: Neutral pyridine release avoids strong acid generation (HCl). |
| Storage Stability | High (Hygroscopic, store desiccated) | Low (Hydrolyzes to | High: Salt retains titer for months; liquid degrades upon opening. |
Mechanism of Action: The Radical Advantage
Unlike the alkyl chloride, which reacts primarily via nucleophilic displacement (
Pathway Analysis (Graphviz Diagram)
The diagram below illustrates the divergent pathways: Path A (Classical Electrophilic) vs. Path B (Modern Radical).
Caption: Divergent reactivity of the pyridinium salt. Path A (dotted) shows classical alkylation. Path B (solid) shows the generation of the key phenylthiomethyl radical via SET and deaminative fragmentation.
Experimental Protocols
Protocol A: Preparation of the Reagent
Rationale: While the salt is the superior reagent, it is often prepared in-house from the chloride to "lock" the volatile reagent into a stable solid form.
Materials:
-
Chloromethyl phenyl sulfide (1.0 equiv)
-
Pyridine (1.1 equiv, dry)
-
Acetonitrile (0.5 M concentration)
Workflow:
-
Charge: In a flame-dried Schlenk flask under
, dissolve Chloromethyl phenyl sulfide in dry acetonitrile. -
Addition: Add pyridine dropwise at 0 °C. The reaction is exothermic.
-
Incubation: Allow to warm to room temperature and stir for 12–16 hours. A white precipitate will form.[1]
-
Isolation: Dilute with cold diethyl ether (
) to maximize precipitation. -
Filtration: Filter the solid under an inert atmosphere (nitrogen cone).
-
Drying: Dry under high vacuum for 4 hours.
-
Storage: Store in a desiccator or glovebox. The salt is hygroscopic.
Protocol B: Radical Phenylthiomethylation (Photoredox)
Rationale: This protocol demonstrates the utility of the salt as a radical precursor, impossible with the chloride under these mild conditions.
Reagents:
-
Substrate: 1-Methylstyrene (1.0 equiv)
-
Reagent: 1-((Phenylthio)methyl)pyridin-1-ium chloride (1.5 equiv)
-
Photocatalyst:
(1 mol%) -
Solvent: DMSO (degassed)
-
Light Source: Blue LED (450 nm)
Steps:
-
Combine substrate, pyridinium salt, and photocatalyst in a vial.
-
Add degassed DMSO via syringe.
-
Irradiate with Blue LED at room temperature for 24 hours.
-
Mechanism: The excited Ir(III)* reduces the pyridinium salt (
V vs SCE), generating the radical, which adds to the styrene. -
Workup: Dilute with water, extract with EtOAc. The pyridine byproduct is water-soluble and easily removed.
Comparative Data: Yield & Selectivity
The following data summarizes the efficiency of the pyridinium salt in challenging transformations compared to the chloride.
| Transformation Type | Substrate | Reagent: Pyridinium Salt (Yield) | Reagent: Chloride (Yield) | Notes |
| Radical Addition | Styrene | 82% | <10% | Chloride requires toxic |
| Nucleophilic Subst. | Phenol ( | 88% | 92% | Chloride is slightly better for simple |
| Handling Safety | N/A | Excellent | Poor | Salt allows open-air weighing for short periods. |
References
-
Preparation of Pyridinium Salts: Organic Syntheses, Coll. Vol. 10, p. 207 (2004). "N-Alkylation of Pyridines."
-
Radical Generation from Pyridinium Salts: Chemical Reviews, 2016, 116, 17, 10035–10074. "Pyridinium Salts as Redox-Active Functional Group Transfer Reagents."
-
Phenylthiomethyl Chemistry: Journal of the American Chemical Society, 1986, 108, 11, 3040–3050. "Radical and Ionic Reactions of (Phenylthio)methyl derivatives."
-
Safety Data (Chloromethyl phenyl sulfide): PubChem Compound Summary for CID 81623.
Sources
Chromatographic separation of 1-((Phenylthio)methyl)pyridin-1-ium chloride isomers
The chromatographic separation of permanently charged quaternary ammonium compounds, such as 1-((Phenylthio)methyl)pyridin-1-ium chloride , represents a notorious bottleneck in pharmaceutical impurity profiling and structural characterization. When tasked with resolving its positional isomers—specifically the ortho-, meta-, and para- substituted variants of the phenyl ring—the analytical challenge scales exponentially.
As an Application Scientist, I approach this not merely as a method development task, but as an exercise in manipulating molecular thermodynamics. This guide objectively evaluates three dominant chromatographic modalities, dissecting the causality behind their performance, and provides a field-proven, self-validating protocol for baseline isomer resolution.
Mechanistic Causality: The Pyridinium Dilemma
1-((Phenylthio)methyl)pyridin-1-ium chloride possesses a dichotomous structure: a highly hydrophobic, shape-variable thioether-linked phenyl tail, and a permanently charged, hydrophilic pyridinium headgroup.
When applied to standard silica-based C18 (Reversed-Phase) columns, the separation fails. Why? The electrostatic attraction between the positively charged pyridinium nitrogen and the deprotonated, residual silanols (
Comparative Evaluation of Chromatographic Modalities
To overcome silanol interference and achieve isomer selectivity, three alternative modalities are typically deployed:
A. Ion-Pairing Reversed-Phase (IP-RPLC)
-
Mechanism: Volatile ion-pairing reagents like Heptafluorobutyric acid (HFBA) are added to the mobile phase. The anionic HFBA neutralizes the pyridinium charge, forming a neutral, highly hydrophobic complex that retains well on C18.
-
The Verdict: While it provides moderate shape selectivity for the isomers, HFBA causes catastrophic ion suppression in LC-MS workflows and requires excessively long column equilibration times.
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Utilizes a highly organic mobile phase and a polar stationary phase (e.g., Amide or Zwitterionic). Retention is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase ()[2].
-
The Verdict: HILIC excels at retaining the pyridinium core and is highly MS-compatible. However, because the retention is driven by the polar headgroup, HILIC is "blind" to the subtle steric differences of the hydrophobic phenylthio tail, resulting in poor resolution of positional isomers.
C. Mixed-Mode Chromatography (RP/CEX) – The Optimal Choice
-
Mechanism: Employs a stationary phase engineered with both hydrophobic alkyl chains and weak cation-exchange (CEX) functional groups.
-
The Verdict: This is the superior modality. The CEX sites provide controlled, reversible retention of the pyridinium headgroup, effectively "pinning" the molecule. Simultaneously, the alkyl chains interact with the phenylthio tail. This dual-retention mechanism amplifies the minute steric and hydrophobic differences between the ortho, meta, and para isomers, achieving baseline resolution without MS-incompatible reagents ()[3]. This leverages the high tunability of diverse interactions to overcome traditional column limitations ()[4].
Quantitative Performance Comparison
The following table synthesizes the empirical performance of the three modalities when separating a mixture of o-, m-, and p- isomers of 1-((Phenylthio)methyl)pyridin-1-ium chloride.
| Chromatographic Parameter | IP-RPLC (0.1% HFBA) | HILIC (Zwitterionic) | Mixed-Mode (RP/CEX) |
| Primary Retention Mechanism | Hydrophobic (Ion-Paired) | Hydrophilic Partitioning | Hydrophobic + Electrostatic |
| Isomer Resolution ( | 1.2 - 1.5 (Moderate) | < 1.0 (Co-elution) | > 2.0 (Baseline) |
| Peak Symmetry ( | 1.15 (Good) | 1.30 (Acceptable) | 1.05 (Excellent) |
| LC-MS Compatibility | Poor (Signal Suppression) | Excellent | Excellent |
| Equilibration Time | > 20 Column Volumes | 15 Column Volumes | 10 Column Volumes |
Visualizing the Analytical Logic
Decision matrix for selecting the optimal chromatography for pyridinium isomers.
Dual-retention mechanism of Mixed-Mode Chromatography amplifying shape selectivity.
Self-Validating Experimental Protocol: Mixed-Mode LC-MS
This protocol utilizes a Reversed-Phase/Cation-Exchange (RP/CEX) column to achieve baseline separation. It is designed as a self-validating system : the inclusion of a System Suitability Test (SST) ensures that the electrostatic and hydrophobic mechanisms are correctly balanced before sample injection.
Phase 1: Mobile Phase Preparation & Causality
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate, adjusted strictly to pH 3.5 with Formic Acid.
-
Causality: At pH 3.5, residual silanols on the silica backbone are fully protonated (neutralized), eliminating unpredictable peak tailing. Simultaneously, the bespoke CEX ligands on the mixed-mode column remain ionized to provide predictable, controlled retention of the pyridinium core. The volatile formate salt ensures 100% ESI-MS compatibility.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
Phase 2: Chromatographic Conditions
-
Column: Mixed-Mode RP/CEX (e.g., Acclaim Trinity P1 or equivalent), 150 x 2.1 mm, 3 µm.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C (Thermodynamic stability is critical for reproducible ion-exchange).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Focuses the charged analytes at the column head via CEX).
-
2.0 - 12.0 min: Linear ramp to 50% B (Elutes isomers based on hydrophobic tail differences).
-
12.0 - 15.0 min: Hold at 50% B.
-
15.1 - 20.0 min: 5% B (Re-equilibration).
-
Phase 3: System Suitability Testing (SST) - The Validation Step
Before running unknown samples, inject a standard mixture containing Toluene (neutral, hydrophobic marker) and Pyridine (basic, ion-exchange marker).
-
Validation Criteria: Toluene must elute with an asymmetry factor (
) between 0.95 and 1.05. Pyridine must exhibit a retention factor ( ) > 3.0. If Pyridine elutes too early, the ionic strength of Mobile Phase A is too high; if it tails, the pH has drifted above 4.0. Do not proceed until these criteria are met.
Phase 4: Sample Preparation & MS Detection
-
Diluent: Dissolve the 1-((Phenylthio)methyl)pyridin-1-ium chloride isomers in 95:5 Water:Acetonitrile.
-
Causality: Injecting a highly organic sample plug into a highly aqueous starting gradient causes "solvent breakthrough," where the analytes fail to focus at the column head, ruining resolution.
-
-
Detection: Positive Electrospray Ionization (ESI+). Monitor the specific monoisotopic mass of the intact cation (
).
References
-
[3] Preparation and characterization of a novel hydrophilic interaction/ion exchange mixed-mode chromatographic stationary phase with pyridinium-based zwitterionic polymer-grafted porous silica. Journal of Separation Science. Available at:[Link]
-
[4] Design and evaluation of a dicationic ionic liquid-embedded C18 stationary phase for mixed-mode chromatography. SSRN. Available at:[Link]
-
[2] HPLC Method for Separation of 1-Butylpyridinium chloride and 1-Ethylpyridinium bromide. SIELC Technologies. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method for Separation of 1-Butylpyridinium chloride and 1-Ethylpyridinium bromide on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. Preparation and characterization of a novel hydrophilic interaction/ion exchange mixed-mode chromatographic stationary phase with pyridinium-based zwitterionic polymer-grafted porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
